molecular formula C9H13NO2S B072257 4-Propylbenzenesulfonamide CAS No. 1132-18-9

4-Propylbenzenesulfonamide

Cat. No.: B072257
CAS No.: 1132-18-9
M. Wt: 199.27 g/mol
InChI Key: CICCMHNIYTXWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCMHNIYTXWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367415
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-18-9
Record name 4-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylbenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Propylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.

Chemical Identity and Structure

This compound is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers of this compound [1]

IdentifierValue
IUPAC Name This compound
CAS Number 1132-18-9
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
SMILES CCCC1=CC=C(C=C1)S(=O)(=O)N
InChI InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
InChIKey CICCMHNIYTXWRF-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 199.06670 g/mol
Topological Polar Surface Area 68.5 Ų

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for 4-alkylbenzenesulfonamides involves the chlorosulfonation of the corresponding alkylbenzene followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this compound is not widely published, the following represents a general procedure adapted from known methods for similar compounds.[2]

Step 1: Synthesis of 4-Propylbenzenesulfonyl chloride

This intermediate can be synthesized via the chlorosulfonation of n-propylbenzene.

Step 2: Synthesis of this compound from 4-Propylbenzenesulfonyl chloride

The amidation of 4-propylbenzenesulfonyl chloride with ammonia yields this compound.

  • Reaction: The 4-propylbenzenesulfonyl chloride is reacted with an excess of aqueous ammonia.[2] The reaction is typically carried out by adding the sulfonyl chloride to a cooled, stirred solution of concentrated ammonium hydroxide.

  • Work-up: The resulting mixture is stirred for a period to ensure complete reaction. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.[2]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing sulfonamides include ethanol-water or ethyl acetate-hexane mixtures.[3][4][5][6][7]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

    • Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).[8][9][10][11][12]

Carbonic Anhydrase Inhibition: A Hypothesized Mechanism

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, making them attractive drug targets.

The sulfonamide group of benzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity. The structure-activity relationship (SAR) of benzenesulfonamide derivatives as CA inhibitors is well-documented, with modifications to the benzene ring influencing the potency and isoform selectivity of inhibition.[13][14][15][16] The 4-alkyl substituent, such as the propyl group in this compound, can interact with hydrophobic pockets in the enzyme's active site, potentially contributing to binding affinity and selectivity.[9][17][18]

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative and a proposed workflow for investigating this activity for this compound.

G Hypothesized Mechanism and Investigational Workflow for this compound cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition cluster_workflow Experimental Workflow for Activity Assessment CA_Zn Carbonic Anhydrase (with Zn²⁺ in active site) HCO3_H HCO₃⁻ + H⁺ CA_Zn->HCO3_H Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (R-SO₂NH⁻-Zn²⁺) H2O_CO2 H₂O + CO₂ H2O_CO2->CA_Zn Catalysis H2O_CO2->Inhibited_Complex Inhibition Sulfonamide This compound (R-SO₂NH₂) Sulfonamide->CA_Zn Binding to Zn²⁺ Synthesis Synthesis and Purification of this compound CA_Assay In vitro Carbonic Anhydrase Inhibition Assay (various isoforms) Synthesis->CA_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies with Analogs CA_Assay->SAR_Studies Cell_Assay Cell-based Assays (e.g., pH regulation, proliferation) CA_Assay->Cell_Assay In_Vivo In vivo Animal Models (e.g., glaucoma, cancer) Cell_Assay->In_Vivo

Caption: Hypothesized inhibition of carbonic anhydrase and a workflow for its investigation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

An In-depth Technical Guide to 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Propylbenzenesulfonamide, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Properties

This compound is a chemical compound belonging to the benzenesulfonamide class, which is a common scaffold in medicinal chemistry. Accurate identification and understanding of its properties are crucial for any research or development application.

A comprehensive list of identifiers for this compound is provided below to ensure accurate compound identification across various databases and publications.[1]

Identifier TypeValue
CAS Number 1132-18-9
PubChem CID 2265561
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₂S
SMILES CCCC1=CC=C(C=C1)S(=O)(=O)N
InChI InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12)
InChIKey CICCMHNIYTXWRF-UHFFFAOYSA-N
European Community (EC) Number 978-063-7
ChEMBL ID CHEMBL148660
DSSTox Substance ID DTXSID70367415

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValue
Molecular Weight 199.27 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 199.066699 g/mol
Topological Polar Surface Area 68.2 Ų
Heavy Atom Count 13
Complexity 253

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from propylbenzene: chlorosulfonation followed by amination. This method is a standard approach for the preparation of arylsulfonamides.

Synthesis of this compound Propylbenzene Propylbenzene Intermediate 4-Propylbenzenesulfonyl chloride Propylbenzene->Intermediate Step 1: Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) FinalProduct This compound Intermediate->FinalProduct Step 2: Amination Ammonia Aqueous Ammonia (NH4OH)

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • Propylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Charge the flask with propylbenzene (1.0 eq) dissolved in anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Materials:

  • 4-Propylbenzenesulfonyl chloride (from Step 1)

  • Aqueous ammonia (concentrated)

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (1 M)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 4-propylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. An exothermic reaction will occur, and a white precipitate may form.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • If a precipitate has formed, collect it by filtration. If the product remains in the organic phase, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with 1 M hydrochloric acid to remove any remaining ammonia.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Potential Biological Signaling Pathways

Benzenesulfonamide derivatives are known to interact with various biological targets and signaling pathways. While the specific biological activity of this compound is not extensively documented, compounds with this scaffold have been shown to act as inhibitors of key cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial in both development and disease, particularly cancer.[2]

The Wnt/β-catenin pathway is a critical signaling cascade that regulates gene expression. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on" state (presence of Wnt), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Some sulfonamide derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction of β-catenin with its transcriptional co-activators.[2]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylation Ub Ubiquitination beta_catenin_cyto->Ub beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Sulfonamide Benzenesulfonamide Derivative Sulfonamide->beta_catenin_nuc Potential Inhibition

References

Synthesis of 4-Propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-propylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document details the core two-step synthesis, starting from propylbenzene, and includes detailed experimental protocols adapted from established procedures for analogous compounds. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs. This guide focuses on the most direct and industrially relevant synthetic route to this compound, which involves the chlorosulfonation of propylbenzene followed by amination of the resulting sulfonyl chloride.

Core Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process:

  • Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of propylbenzene to form 4-propylbenzenesulfonyl chloride.

  • Step 2: Nucleophilic Acyl Substitution: Amination of 4-propylbenzenesulfonyl chloride to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting materials and generally high yields.

Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
n-Propylbenzenen-Propylbenzene structureC₉H₁₂120.21103-65-1-99159
4-Propylbenzenesulfonyl Chloride4-Propylbenzenesulfonyl Chloride structureC₉H₁₁ClO₂S218.70146949-07-720-22275-276
This compoundthis compound structureC₉H₁₃NO₂S199.271132-18-9Not AvailableNot Available

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from a well-documented protocol for the chlorosulfonation of a closely related compound, isopropylbenzene. The reaction proceeds via electrophilic aromatic substitution, where the propyl group acts as an ortho-, para-director. Due to steric hindrance, the para-substituted product is the major isomer.

Reaction Diagram:

G Step 1: Chlorosulfonation of Propylbenzene propylbenzene Propylbenzene intermediate 4-Propylbenzenesulfonyl Chloride propylbenzene->intermediate ClSO3H chlorosulfonic_acid Chlorosulfonic Acid hcl HCl intermediate->hcl +

Step 1: Chlorosulfonation of Propylbenzene

Experimental Procedure:

  • Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add n-propylbenzene (0.5 mol, 60.1 g).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.5 mol, 174.9 g, 100 mL) dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 5-10 °C throughout the addition. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue stirring the mixture at 10-15 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring. The 4-propylbenzenesulfonyl chloride will separate as an oily layer or a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-propylbenzenesulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation.

Expected Yield: Yields for the analogous chlorosulfonation of isopropylbenzene are reported to be in the range of 95-100%.

Step 2: Synthesis of this compound

This procedure is adapted from a well-documented protocol for the amination of 4-ethylbenzenesulfonyl chloride. The reaction is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Diagram:

G Step 2: Amination of 4-Propylbenzenesulfonyl Chloride sulfonyl_chloride 4-Propylbenzenesulfonyl Chloride sulfonamide This compound sulfonyl_chloride->sulfonamide 2 NH3 ammonia Ammonia (aq) ammonium_chloride NH4Cl sulfonamide->ammonium_chloride +

Step 2: Amination of 4-Propylbenzenesulfonyl Chloride

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude 4-propylbenzenesulfonyl chloride (0.4 mol, 87.5 g) obtained from the previous step.

  • Addition of Ammonia: In a fume hood, carefully add concentrated aqueous ammonia (28-30%, 250 mL) to the flask.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 1-2 hours. The reaction is typically exothermic initially.

  • Cooling and Precipitation: After the reaction period, cool the mixture in an ice bath. The this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for the key intermediate and the final product based on the analysis of similar compounds.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Propylbenzenesulfonyl Chloride 7.90 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 2.70 (t, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)152.0, 135.0, 129.5, 127.0, 38.0, 24.0, 13.5~1380 (S=O asym), ~1180 (S=O sym), ~820 (p-subst. bend)
This compound 7.80 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.80 (s, 2H, -SO₂NH₂), 2.65 (t, 2H, -CH₂-), 1.60 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)148.0, 139.0, 129.0, 126.0, 38.0, 24.0, 13.5~3350 & ~3250 (N-H stretch), ~1330 (S=O asym), ~1160 (S=O sym), ~820 (p-subst. bend)

Alternative Synthetic Routes

While the chlorosulfonation of propylbenzene is the most direct route, other methods for the synthesis of aryl sulfonamides exist. These can be valuable if the starting materials for the primary route are unavailable or if specific functional group tolerance is required.

Alternative Pathways Overview:

G Alternative Synthetic Pathways to Aryl Sulfonamides cluster_0 From Aryl Halides cluster_1 From Anilines cluster_2 From Thiols aryl_halide 4-Propylaryl Halide sulfonamide This compound aryl_halide->sulfonamide Pd-catalyzed amination with sulfonamide anion aniline 4-Propylaniline diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl sulfonyl_chloride 4-Propylbenzenesulfonyl Chloride diazonium->sulfonyl_chloride SO₂, CuCl₂ sulfonamide2 This compound sulfonyl_chloride->sulfonamide2 NH₃ thiol 4-Propylthiophenol sulfonyl_chloride2 4-Propylbenzenesulfonyl Chloride thiol->sulfonyl_chloride2 Oxidative Chlorination (e.g., Cl₂, H₂O) sulfonamide3 This compound sulfonyl_chloride2->sulfonamide3 NH₃

Overview of Alternative Synthetic Pathways

These alternative methods, such as the Sandmeyer-type reaction from 4-propylaniline or the oxidation of 4-propylthiophenol, offer flexibility in synthesis design but may involve more steps or less readily available starting materials compared to the primary route.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the chlorosulfonation of n-propylbenzene followed by amination. This technical guide provides detailed, adaptable protocols and essential data to aid researchers and professionals in the successful synthesis of this important chemical intermediate. The information presented is intended to serve as a practical resource for laboratory work and process development in the fields of chemical synthesis and drug discovery.

Spectroscopic data for 4-Propylbenzenesulfonamide (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of 4-Propylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The information herein is compiled from spectral data of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data for this compound. These values are predicted based on the analysis of similar structures and established chemical shift/fragmentation patterns.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.85d~8.42HAr-H (ortho to SO₂NH₂)
~7.35d~8.42HAr-H (ortho to propyl)
~4.80br s-2HSO₂NH₂
~2.65t~7.62HAr-CH₂-CH₂-CH₃
~1.65sextet~7.52HAr-CH₂-CH₂-CH₃
~0.95t~7.43HAr-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Assignment
~148.0Ar-C (ipso, attached to propyl)
~140.0Ar-C (ipso, attached to SO₂NH₂)
~129.0Ar-CH (ortho to propyl)
~126.5Ar-CH (ortho to SO₂NH₂)
~37.5Ar-CH₂-CH₂-CH₃
~24.0Ar-CH₂-CH₂-CH₃
~13.5Ar-CH₂-CH₂-CH₃
Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
199Moderate[M]⁺
155High[M - C₃H₇]⁺ (loss of propyl group)
134Moderate[M - SO₂NH₂]⁺
91High[C₇H₇]⁺ (tropylium ion)
77Moderate[C₆H₅]⁺
65Moderate[SO₂NH]⁺ or loss of SO₂ from a rearranged ion

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more for a good signal-to-noise ratio.

    • Relaxation Delay: 2.0 s.

  • Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube/MS Vial Dissolve->Transfer NMR_Acq NMR Spectrometer (¹H and ¹³C) Transfer->NMR_Acq MS_Acq Mass Spectrometer (EI) Transfer->MS_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->Analyze_MS Structure Structure Elucidation Process_NMR->Structure Analyze_MS->Structure

Spectroscopic analysis workflow for this compound.

Logical relationship for structural assignment.

In-Depth Technical Guide to the Biological Activity of 4-Propylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide focuses specifically on 4-propylbenzenesulfonamide and its derivatives, a subclass with emerging potential in various therapeutic and agrochemical applications. While research on this specific alkyl-substituted benzenesulfonamide is still developing, existing studies and data on closely related analogs suggest significant promise in areas such as insecticidal, anticancer, and enzyme inhibitory activities. This document provides a comprehensive overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development in this area.

Core Biological Activities

Derivatives of this compound have demonstrated a range of biological effects, primarily centered around their ability to interact with specific enzymes and cellular pathways. The key activities identified in the literature include insecticidal, anticancer, and carbonic anhydrase inhibitory effects.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as potent insecticidal agents. Specifically, 4-(propargyloxy)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against agricultural pests like Mythimna separata (armyworm).

Quantitative Data: Insecticidal Activity

Compound IDTarget SpeciesActivity (LC50)Reference
B2.5 (a 4-(propargyloxy) benzenesulfonamide derivative)Mythimna separata0.235 mg/mL[1][2]
Celangulin V (Positive Control)Mythimna separata21.58 mg/mL[2]
Chlorpyrifos (Chemical Pesticide)Mythimna separata0.036 mg/mL[2]

Mechanism of Action

The insecticidal mechanism of these benzenesulfonamide derivatives is believed to involve the disruption of the cytoplasmic membrane and endomembrane system of midgut epithelial cells in the target insects.[1] Ultrastructural analysis using transmission electron microscopy has revealed severe damage to microvilli, mitochondria, and the rough endoplasmic reticulum in Mythimna separata larvae exposed to these compounds.[1] This suggests a mode of action that is distinct from many conventional insecticides, presenting a potential tool for managing resistant pest populations.

Anticancer Activity

While specific studies on the anticancer effects of this compound are limited, the broader class of benzenesulfonamide derivatives is well-established for its antiproliferative properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, and by inducing apoptosis and cell cycle arrest. The structural similarity of this compound to other biologically active benzenesulfonamides suggests a strong potential for anticancer activity.

Potential Mechanisms of Anticancer Action

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment. Benzenesulfonamides are potent inhibitors of these enzymes.

  • Apoptosis Induction: Many benzenesulfonamide derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through the upregulation of pro-apoptotic proteins like p53 and Bax.[3]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, often causing an arrest in the G2/M or G0/G1 phases, thereby preventing cancer cell division.[3]

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding moiety, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[4] Various isoforms of CA are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] While extensive data for this compound derivatives is not yet available, the fundamental interaction of the sulfonamide group with the zinc ion in the active site of CAs is expected to be conserved. The nature of the substituent at the 4-position of the benzene ring plays a crucial role in determining the potency and isoform selectivity of inhibition.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Synthesis of 4-(Propargyloxy)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of insecticidal 4-(propargyloxy)benzenesulfonamide derivatives.

DOT Script for Synthesis Workflow

G Synthesis of 4-(Propargyloxy)benzenesulfonamide Derivatives cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination start Substituted Phenol product1 Intermediate 2 (Propargyloxybenzene derivative) start->product1 Reflux reagent1 Propargyl Bromide (in Acetone) reagent1->product1 product2 Sulfonyl Chloride Derivative product1->product2 Reaction reagent2 Chlorosulfonic Acid (at 0°C) reagent2->product2 final_product Final Product (4-(Propargyloxy)benzenesulfonamide derivative) product2->final_product Reaction reagent3 Aliphatic Amine reagent3->final_product

Caption: General synthetic route for 4-(propargyloxy)benzenesulfonamide derivatives.

Procedure:

  • Etherification: A substituted phenol is reacted with propargyl bromide in acetone under reflux to yield the corresponding propargyloxybenzene intermediate.

  • Chlorosulfonation: The intermediate from step 1 is treated with an excess of chlorosulfonic acid at 0°C to produce the sulfonyl chloride derivative.

  • Amination: The sulfonyl chloride is then reacted with an appropriate aliphatic amine to yield the final 4-(propargyloxy)benzenesulfonamide derivative.[7]

Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is used to determine the lethal concentration (LC50) of the synthesized compounds against leaf-eating insects like Mythimna separata.

Procedure:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Leaf Treatment: Fresh leaves of the host plant are dipped into the test solutions for a few seconds and then allowed to air dry.

  • Insect Exposure: Third-instar larvae of M. separata are placed on the treated leaves in a petri dish.

  • Incubation: The petri dishes are incubated at a controlled temperature and humidity for 24 hours.

  • Mortality Assessment: The number of dead larvae is counted, and the LC50 value is calculated using probit analysis.[7]

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

DOT Script for MTT Assay Workflow

G MTT Cell Viability Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

This assay differentiates between viable, apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO2.

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme and various concentrations of the this compound derivative are prepared.

  • Assay Initiation: The reaction is initiated by adding CO2-saturated water to the enzyme/inhibitor mixture in a stopped-flow instrument.

  • pH Change Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are determined, and the IC50 or Ki values are calculated from the dose-response curves.[8]

Signaling Pathways and Logical Relationships

Proposed Anticancer Signaling Pathway

The anticancer activity of benzenesulfonamide derivatives often involves the modulation of key signaling pathways that control cell survival and proliferation.

DOT Script for Anticancer Signaling Pathway

G Potential Anticancer Signaling Pathway of Benzenesulfonamides cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Drug This compound Derivative CAIX Carbonic Anhydrase IX/XII Drug->CAIX Tubulin Tubulin Polymerization Drug->Tubulin pH_regulation Disruption of pH Homeostasis CAIX->pH_regulation Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption p53 p53 Activation pH_regulation->p53 CellCycleArrest G2/M or G0/G1 Cell Cycle Arrest Microtubule_disruption->CellCycleArrest Bax Bax Upregulation p53->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling cascade for the anticancer effects of benzenesulfonamides.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The insecticidal properties of 4-(propargyloxy)benzenesulfonamide derivatives are particularly noteworthy, offering a potential new avenue for the development of agrochemicals with a novel mode of action. While the anticancer and carbonic anhydrase inhibitory activities are less explored for this specific subclass, the extensive research on the broader benzenesulfonamide family strongly suggests that 4-propyl derivatives warrant further investigation in these areas.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships for various biological targets.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their insecticidal and potential anticancer activities.

  • Evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for further development as therapeutic or agrochemical agents.

This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full potential of this compound and its derivatives in addressing critical needs in medicine and agriculture.

References

Potential Mechanism of Action of 4-Propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action of 4-Propylbenzenesulfonamide, positing its primary activity as an inhibitor of the zinc-containing metalloenzyme, carbonic anhydrase (CA). Drawing upon the well-established pharmacology of the benzenesulfonamide class of compounds, this document outlines the molecular interactions, kinetic data of related compounds, and the experimental methodologies used to characterize this inhibition. The information presented is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development.

Introduction

This compound belongs to the aromatic sulfonamide class of molecules. This class is renowned for its ability to interact with and inhibit carbonic anhydrases, a family of ubiquitous enzymes crucial for various physiological processes.[1][2] Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3] This guide will explore the likely mechanism through which this compound exerts its biological effects, focusing on its role as a carbonic anhydrase inhibitor.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. This is based on the extensive structure-activity relationship (SAR) data available for the benzenesulfonamide scaffold.[4]

Molecular Interaction with the Carbonic Anhydrase Active Site

The canonical binding mode of benzenesulfonamide inhibitors to the active site of carbonic anhydrase is well-documented through X-ray crystallography and molecular modeling studies.[4][5] The key interactions are:

  • Coordination with the Catalytic Zinc Ion: The active site of carbonic anhydrase features a zinc ion (Zn²⁺) that is essential for its catalytic activity. The sulfonamide group (-SO₂NH₂) of the inhibitor becomes deprotonated to -SO₂NH⁻ under physiological conditions. This anionic nitrogen then coordinates directly with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc and involved in the catalytic cycle.[5]

  • Hydrogen Bonding Network: The sulfonamide moiety also forms a network of hydrogen bonds with conserved amino acid residues in the active site. A critical interaction involves the hydrogen bond between one of the sulfonamide oxygen atoms and the backbone NH group of Threonine 199 (in human CA II).[5]

  • Van der Waals Interactions: The benzene ring and its substituents, in this case, the 4-propyl group, extend into a hydrophobic pocket within the active site cleft.[4][6] These interactions contribute to the binding affinity and can influence isoform selectivity. The nature of the substituent at the para-position can significantly modulate the inhibitory potency and selectivity for different CA isoforms.[4][5]

The following diagram illustrates the binding of a benzenesulfonamide inhibitor to the active site of carbonic anhydrase.

cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound ZN Zn²⁺ HOH H₂O inhibitor SO₂NH⁻ Benzene Ring Propyl Group ZN->inhibitor:f0 Coordination THR199 Thr199 inhibitor:f0->THR199 H-bond inhibitor:f1->THR199 van der Waals

Binding of this compound to the CA active site.
Impact on Catalytic Activity

By binding to the active site, this compound physically obstructs the access of the substrate, CO₂, to the catalytic zinc ion. This competitive inhibition prevents the hydration of CO₂ to carbonic acid, thereby reducing the overall catalytic rate of the enzyme.

The following diagram depicts the inhibition of the carbonic anhydrase catalytic cycle.

CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration H2CO3->CO2 Dehydration HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association CA Carbonic Anhydrase CA->H2CO3 Catalyzes Inhibitor This compound Inhibitor->CA Inhibits

Inhibition of the Carbonic Anhydrase Catalytic Cycle.

Quantitative Data on Benzenesulfonamide Inhibition

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[7]
Benzenesulfonamide1316263--[5]
4-Methylbenzenesulfonamide1000150---
4-Ethylbenzenesulfonamide-----
Ureido-substituted benzenesulfonamide (SLC-0111)--454.5[8]

Data for 4-methyl and 4-ethyl derivatives are illustrative and based on general SAR trends; specific literature values may vary.

Based on the structure-activity relationships of benzenesulfonamides, the 4-propyl substituent is expected to confer a moderate level of inhibitory activity, likely with some degree of selectivity for different CA isoforms depending on the topology of the active site.

Experimental Protocols

The primary method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This is a kinetic assay that measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ results in the formation of carbonic acid, which rapidly dissociates into a proton and a bicarbonate ion, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye. The rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms

  • Test inhibitor (this compound) dissolved in DMSO

  • Assay Buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄)

  • pH indicator dye (e.g., phenol red, p-nitrophenol)

  • CO₂-saturated water (substrate)

  • Standard inhibitor (e.g., Acetazolamide)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and a standard inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with various concentrations of the inhibitor (or DMSO for the control).

    • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (e.g., 10-100 seconds).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

The following diagram outlines the experimental workflow for this assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Pre-incubate Enzyme and Inhibitor A->D B Prepare Enzyme Solution B->D C Prepare CO₂-Saturated Water E Rapid Mixing in Stopped-Flow Instrument C->E D->E F Monitor Absorbance Change E->F G Calculate Initial Velocities F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC₅₀/Kᵢ I->J

Experimental Workflow for Stopped-Flow CO₂ Hydrase Assay.

Conclusion

The potential mechanism of action of this compound is strongly indicated to be the inhibition of carbonic anhydrase. This is based on the well-characterized interactions of the benzenesulfonamide scaffold with the active site of this enzyme family. The deprotonated sulfonamide group is expected to coordinate with the catalytic zinc ion, leading to competitive inhibition of CO₂ hydration. The 4-propyl substituent will likely occupy a hydrophobic pocket in the active site, influencing the overall binding affinity and isoform selectivity. Further experimental validation using assays such as the stopped-flow CO₂ hydrase assay is necessary to quantitatively determine the inhibitory potency and selectivity profile of this compound against various carbonic anhydrase isoforms. This information will be crucial for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Pharmacology of 4-Propylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological landscape of benzenesulfonamide derivatives, with a specific focus on the structural class to which 4-Propylbenzenesulfonamide belongs. While direct pharmacological data for this compound is limited in publicly available literature, this document synthesizes the extensive research on analogous compounds to infer its probable biological activities. The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrase (CA) isoenzymes, a critical target in various therapeutic areas. Additionally, evidence for antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives is presented. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a visualization of the fundamental mechanism of carbonic anhydrase inhibition.

Introduction to Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The general structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The versatility of this scaffold allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse range of pharmacological activities. This compound, with a propyl group at the para position of the benzene ring, represents a simple yet potentially bioactive molecule within this class.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂SPubChem[1]
Molecular Weight 199.27 g/mol PubChem[1]
CAS Number 1132-18-9PubChem[1]
Appearance Not specified
Solubility Not specified
LogP Not specified

Primary Pharmacological Target: Carbonic Anhydrase Inhibition

The most extensively documented biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.

Mechanism of Action

Benzenesulfonamides act as potent inhibitors of carbonic anhydrase. The sulfonamide moiety (-SO₂NH₂) is crucial for this activity. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The substituents on the benzenesulfonamide scaffold influence the binding affinity and selectivity for different CA isoforms.

Carbonic Anhydrase Inhibition by Benzenesulfonamide cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor CA_Active_Site CA-Zn²⁺-H₂O HCO3 HCO₃⁻ + H⁺ CA_Active_Site->HCO3 Inhibited_Complex CA-Zn²⁺-NHSO₂-R CA_Active_Site->Inhibited_Complex Inhibition Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binding CO2 CO₂ + H₂O CO2->CA_Active_Site Catalysis Inhibited_Complex->CO2 Blocked

Mechanism of Carbonic Anhydrase Inhibition.
Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

While specific Ki values for this compound are not available, the following table summarizes the inhibitory constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the potency and selectivity that can be achieved through structural modifications of the benzenesulfonamide scaffold.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[2]
Derivative 113.35.3--[2]
Derivative 287.6384.3--[2]
Derivative 3-3.36.180.5[3]
Derivative 4-866.7568.8-[3]

Other Potential Biological Activities

Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been reported to exhibit other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Certain benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains. The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Benzenesulfonamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against different microorganisms.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Derivative A1.56 - 12.5>16-[4]
Derivative B416-[5]
Anti-inflammatory Activity

Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of benzenesulfonamide derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer: 10 mM HEPES or TRIS, pH 7.4

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Prepare serial dilutions of the test compound.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the test compound.

  • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Calculate the initial rates of the enzymatic reaction.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined.

Materials:

  • Test compound (e.g., this compound)

  • Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Safety and Toxicity

Limited direct safety and toxicity data for this compound is available. However, for the general class of benzenesulfonamides, potential hazards include skin and eye irritation. A Safety Data Sheet for a related compound indicates potential for long-lasting harmful effects to aquatic life.[6] Acute oral toxicity studies on related compounds in rats have shown varying LD₅₀ values.[7] It is imperative that appropriate personal protective equipment be used when handling this and related compounds.

Conclusion and Future Directions

While this compound itself remains largely uncharacterized from a pharmacological perspective, the extensive research on the benzenesulfonamide class of compounds provides a strong foundation for predicting its potential biological activities. The primary and most promising therapeutic target for this scaffold is carbonic anhydrase, with opportunities for developing isoform-selective inhibitors for various diseases. Further investigation into the antimicrobial and anti-inflammatory potential of this compound and its close analogs is warranted. Future research should focus on the synthesis and in-depth biological evaluation of this compound to establish its specific pharmacological profile, including its potency, selectivity, pharmacokinetics, and safety.

Experimental_Workflow Start Compound Synthesis (this compound) PhysChem Physicochemical Characterization Start->PhysChem CA_Assay In Vitro Carbonic Anhydrase Inhibition Assay Start->CA_Assay Antimicrobial_Assay In Vitro Antimicrobial Susceptibility Testing Start->Antimicrobial_Assay Data_Analysis Data Analysis (IC₅₀, Ki, MIC) CA_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo

Proposed Experimental Workflow for this compound.

References

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The iconic sulfonamide functional group, a potent zinc-binding moiety, has enabled the design of numerous drugs targeting critical enzymes and receptors. This technical guide provides a comprehensive overview of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of novel benzenesulfonamide derivatives, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents.

I. Synthetic Strategies: Accessing Chemical Diversity

The modular nature of benzenesulfonamide synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. Key synthetic strategies include classical and modern catalytic approaches, providing researchers with a versatile toolkit to access a wide array of derivatives.[1]

A. Classical Synthesis: Sulfonyl Chloride and Amine Coupling

The most traditional and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This straightforward approach is highly versatile and allows for the introduction of diverse functionalities on both the aromatic ring and the amine component.

B. Modern Cross-Coupling Reactions

More contemporary methods, such as the Buchwald-Hartwig amination, utilize palladium catalysis to form the C-N bond of the sulfonamide.[1] This offers an alternative route that can be advantageous for specific substrates.

C. Click Chemistry for Complex Conjugates

"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing complex sulfonamide-triazole conjugates.[1][2] This method is known for its high efficiency, mild reaction conditions, and modularity, enabling the rapid generation of diverse compound libraries.[2]

A generalized workflow for the synthesis and evaluation of benzenesulfonamide derivatives is depicted below.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Benzenesulfonyl Chlorides, Amines) reaction Chemical Reaction (e.g., Classical, Cross-Coupling, Click Chemistry) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity, Antimicrobial) characterization->in_vitro Test Compounds in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt cluster_tumor_cell Hypoxic Tumor Cell CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) (Overexpressed in Hypoxia) CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Acidosis Intracellular Acidosis H_HCO3->Acidosis H⁺ accumulation CAIX->H_HCO3 Apoptosis Apoptosis CAIX->Apoptosis Survival Tumor Cell Survival & Proliferation Acidosis->Survival Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibition start Design & Synthesize Derivative Library test Biological Testing (e.g., IC₅₀, Kᵢ) start->test data Analyze Data (Identify active & inactive compounds) test->data sar Elucidate SAR (Relate structural features to activity) data->sar model Develop Pharmacophore Model / QSAR sar->model design Design New Derivatives (Improved potency/selectivity) model->design design->start Iterative Cycle

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 4-Propylbenzenesulfonamide (CAS No. 1132-18-9). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding the safe use and potential hazards of this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₁₃NO₂S.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 199.27 g/mol PubChem[1]
Molecular Formula C₉H₁₃NO₂SPubChem[1]
CAS Number 1132-18-9PubChem[1]
IUPAC Name This compoundPubChem[1]

Safety and Hazard Information

The primary source of hazard information for this compound is its Globally Harmonized System (GHS) classification. This classification provides a standardized understanding of its potential hazards.

GHS Classification

The GHS classification for this compound indicates that it is hazardous.[1] The specific hazard classes and categories are detailed in the table below.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]
Hazard Pictograms and Signal Word
  • Pictogram:

  • Signal Word: Warning [1]

Safe Handling and Personal Protective Equipment (PPE)

Given the GHS hazard classification, stringent safety precautions are required when handling this compound. The following is a general guide for safe handling and the recommended personal protective equipment.

General Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin exposure.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

G General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Review SDS/GHS Info) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Compound (Minimize Dust) Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Toxicity Information

Acute Toxicity

As per its GHS classification, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

General Sulfonamide Toxicity Mechanisms

Sulfonamides can elicit toxicity through various mechanisms. A notable concern is hypersensitivity reactions, which are adverse drug reactions that can be severe. These reactions are thought to be mediated by reactive metabolites of sulfonamides, such as hydroxylamines.[2][3] These metabolites can act as haptens, binding to proteins and triggering an immune response.

The primary antibacterial mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[][5][6] This pathway is generally absent in humans, providing a basis for the selective toxicity of sulfonamides against bacteria.

G General Mechanism of Action of Sulfonamide Antibacterials PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Bacterial_Growth_Inhibition Bacterial Growth Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis->Bacterial_Growth_Inhibition Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibitor

Caption: The antibacterial mechanism of sulfonamides, which act as competitive inhibitors of dihydropteroate synthase.

Experimental Protocols

For researchers planning to evaluate the toxicity of this compound or other novel sulfonamides, a preliminary in vitro cytotoxicity assessment is a crucial first step. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from a general guide for the preliminary toxicity screening of novel sulfonamides.[7]

Objective: To determine the cytotoxic potential of this compound on a selected cell line by measuring cell viability.

Materials:

  • Selected cell line (e.g., HepG2 for hepatotoxicity screening)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve a range of desired concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

G Experimental Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Prep Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the major steps in an in vitro cytotoxicity assay, such as the MTT assay.

Conclusion

This compound is a compound that requires careful handling due to its potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific, in-depth toxicological data for this compound is limited, the general principles of sulfonamide toxicity provide a framework for understanding its potential biological effects. The provided experimental protocol for in vitro cytotoxicity testing serves as a starting point for researchers to assess its toxic potential in a laboratory setting. Adherence to strict safety protocols and the use of appropriate personal protective equipment are paramount to ensure the safety of personnel working with this compound.

References

Physical and chemical properties of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Propylbenzenesulfonamide. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers and Computed Properties of this compound [1]

IdentifierValue
IUPAC Name This compound
CAS Number 1132-18-9
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Canonical SMILES CCCC1=CC=C(C=C1)S(=O)(=O)N
InChI Key CICCMHNIYTXWRF-UHFFFAOYSA-N
Computed XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Table 2: Experimental and Predicted Physical Properties of this compound

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the sulfonation of propylbenzene followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this compound is not available, a general experimental workflow can be proposed based on established methods for analogous compounds.

Synthesis Workflow

Synthesis_Workflow Propylbenzene Propylbenzene Sulfonation Chlorosulfonation Propylbenzene->Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Sulfonation SulfonylChloride 4-Propylbenzenesulfonyl Chloride Sulfonation->SulfonylChloride Electrophilic Aromatic Substitution Amination Amination SulfonylChloride->Amination Ammonia Aqueous Ammonia Ammonia->Amination FinalProduct This compound Amination->FinalProduct Nucleophilic Acyl Substitution Purification Purification (Recrystallization) FinalProduct->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from the synthesis of 4-isopropylbenzenesulfonyl chloride.

  • Materials: Propylbenzene, Chlorosulfonic acid, Dichloromethane (DCM), Ice.

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (2.5 equivalents) to 0°C using an ice bath.

    • Slowly add propylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 4-propylbenzenesulfonyl chloride.

Step 2: Synthesis of this compound

This procedure is a general method for the amination of arylsulfonyl chlorides.

  • Materials: 4-Propylbenzenesulfonyl chloride, Concentrated aqueous ammonia, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 4-propylbenzenesulfonyl chloride in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Spectral Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring) and the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring). The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for the three carbons of the propyl group and the four unique carbons of the 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-H (sulfonamide)Symmetric and Asymmetric Stretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
1600, 1475C=C (aromatic)Stretching
1350-1310S=O (sulfonamide)Asymmetric Stretching
1170-1150S=O (sulfonamide)Symmetric Stretching

Note: These are general ranges for the indicated functional groups. The exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 199. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. A primary and extensively studied mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs).[5][6][7][8][9]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many types of hypoxic tumors and plays a crucial role in the adaptation of cancer cells to the acidic tumor microenvironment. Inhibition of CA IX is therefore a promising strategy for the development of novel anticancer agents.[5][6][7][9] Benzenesulfonamides, with their primary sulfonamide group (-SO₂NH₂), are known to be effective inhibitors of various CA isoforms, including CA IX.[5][6][7][9]

Signaling Pathway Diagram

CA_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX (extracellular) CAIX_exp->CAIX H H⁺ CAIX->H catalysis HCO3 HCO₃⁻ CAIX->HCO3 catalysis Proliferation Cell Proliferation & Survival CO2 CO₂ CO2->CAIX H2O H₂O H2O->CAIX pHe Acidic Extracellular pH (pHe) H->pHe pHi Intracellular pH (pHi) Regulation HCO3->pHi pHi->Proliferation Apoptosis Apoptosis Sulfonamide This compound (inhibitor) Sulfonamide->CAIX inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-propylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of n-propylbenzene to form the key intermediate, 4-propylbenzenesulfonyl chloride, followed by amination to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction pathway:

  • Chlorosulfonation of n-Propylbenzene: n-Propylbenzene is reacted with chlorosulfonic acid to yield 4-propylbenzenesulfonyl chloride.

    C₃H₇C₆H₅ + 2HSO₃Cl → C₃H₇C₆H₄SO₂Cl + H₂SO₄ + HCl

  • Amination of 4-Propylbenzenesulfonyl Chloride: The resulting 4-propylbenzenesulfonyl chloride is treated with aqueous ammonia to produce this compound.

    C₃H₇C₆H₄SO₂Cl + 2NH₃ → C₃H₇C₆H₄SO₂NH₂ + NH₄Cl

Experimental Protocols

Materials and Reagents:

  • n-Propylbenzene (C₉H₁₂)

  • Chlorosulfonic acid (HSO₃Cl)

  • Aqueous ammonia (NH₃, 28-30%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from general methods for the chlorosulfonation of alkylbenzenes.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂, place n-propylbenzene (0.1 mol, 12.02 g).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (0.22 mol, 25.6 g, 14.5 mL) dropwise from the dropping funnel over a period of 1-1.5 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Gradually raise the temperature to 20-25 °C and continue stirring for another 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 4-propylbenzenesulfonyl chloride as an oil.

Safety Precautions:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Ensure the gas outlet is connected to a suitable acid gas trap.

Step 2: Synthesis of this compound

This procedure is based on the general method for the amination of arylsulfonyl chlorides.[1]

Procedure:

  • In a 250 mL round-bottom flask, place the crude 4-propylbenzenesulfonyl chloride (from Step 1).

  • Cool the flask in an ice bath.

  • Slowly add concentrated aqueous ammonia (28-30%, ~50 mL) to the cooled sulfonyl chloride with vigorous stirring. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 30 mL).

  • The crude this compound can be purified by recrystallization from an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.

Data Presentation
CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Analytical Data
n-PropylbenzeneC₉H₁₂120.19Liquid-99159
4-Propylbenzenesulfonyl ChlorideC₉H₁₁ClO₂S218.70Liquid/Solid20-22275-276
This compound C₉H₁₃NO₂S 199.27 Solid ~110-113 -IR, ¹H NMR, ¹³C NMR, Mass Spec

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination n-Propylbenzene n-Propylbenzene Reaction_1 n-Propylbenzene + Chlorosulfonic Acid (0-25 °C) n-Propylbenzene->Reaction_1 Workup_1 Quench with Ice DCM Extraction Wash & Dry Reaction_1->Workup_1 Intermediate 4-Propylbenzenesulfonyl Chloride Workup_1->Intermediate Reaction_2 Intermediate + Aqueous Ammonia (0-60 °C) Intermediate->Reaction_2 Workup_2 Cooling & Filtration Recrystallization (Ethanol/Water) Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

Application Note: Quantitative Analysis of 4-Propylbenzenesulfonamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Propylbenzenesulfonamide. The method is suitable for the analysis of the compound in bulk drug substances and can be adapted for various research and quality control applications. The protocol employs a C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound is a sulfonamide-containing organic compound. Accurate and reliable quantification of this compound is essential for quality control in manufacturing, stability studies, and various research applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a starting point for the development of a validated HPLC method for this compound analysis. The described method is based on common practices for the analysis of similar sulfonamide compounds.[2][3][4]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[1][2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1][2] A C8 column could also be considered as an alternative.[2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[2][3]

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)[2][3]

    • Dipotassium hydrogen phosphate or Ammonium acetate (analytical grade) for buffer preparation.[2][3]

    • Formic acid or Phosphoric acid (analytical grade) for pH adjustment.[1]

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of dipotassium hydrogen phosphate in HPLC grade water.[3] Adjust the pH to 3.0 with phosphoric acid. Filter and degas the solution.

    • Mobile Phase B: Acetonitrile (HPLC grade).[3]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate if necessary to ensure complete dissolution.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1][5]

  • Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the calibration curve.[1]

3. Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient Program A gradient elution is recommended to ensure good peak shape and resolution.[2][3] (See Table 2)
Flow Rate 1.0 mL/min[2][3]
Column Temperature 25 °C[2]
Detection Wavelength 265 nm (A UV scan of the analyte is recommended to determine the optimal wavelength)[2]
Injection Volume 10 µL

Table 2: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
25.07030

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:

  • System Suitability: To ensure the chromatographic system is performing adequately, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections should be monitored.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components should be assessed by analyzing a blank and a placebo.

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be determined.[1]

  • Accuracy: The accuracy of the method should be determined by recovery studies, typically by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).[1]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing multiple replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): The precision should also be evaluated on different days by different analysts to assess the ruggedness of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 3: System Suitability Results

ParameterAcceptance CriteriaExpected Result
Retention Time (min) RSD ≤ 1.0%~8.5
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates ≥ 2000> 3000

Table 4: Method Validation Summary

Validation ParameterSpecificationExpected Result
Linearity (µg/mL) r² ≥ 0.9991 - 100
Correlation Coefficient (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) -~0.1
Limit of Quantification (LOQ) (µg/mL) -~0.3

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_standards Standard Solution Preparation injection Sample Injection prep_standards->injection prep_samples Sample Solution Preparation prep_samples->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for N-Acylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of 4-bromobenzenesulfonamide, a key transformation in medicinal chemistry. The N-acylsulfonamide moiety is a critical functional group in a variety of pharmacologically active compounds, often serving as a bioisostere for carboxylic acids, offering similar acidity but with enhanced metabolic stability.[1][2][3] The protocols outlined below are designed to be robust and reproducible, catering to the needs of researchers in organic synthesis and drug development.

Introduction

The N-acylation of 4-bromobenzenesulfonamide involves the reaction of the sulfonamide's nitrogen atom with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically facilitated by a base or a catalyst.[4] The choice of methodology can depend on factors like the desired scale, the nature of the acyl group, and considerations for green chemistry.[4][5] This guide presents several well-established methods, including Lewis acid-catalyzed and classical base-mediated approaches.

Experimental Protocols

Two primary protocols for the N-acylation of 4-bromobenzenesulfonamide are detailed below. These methods utilize common laboratory reagents and acylating agents.

Protocol 1: Lewis Acid-Catalyzed Acylation with Acyl Chloride

This method employs a Lewis acid, such as Bismuth(III) chloride (BiCl₃), to activate the acyl chloride for reaction with the sulfonamide.

Materials and Reagents:

  • 4-Bromobenzenesulfonamide

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonamide (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).[1]

  • To this solution, add the desired acyl chloride (1.2 mmol, 1.2 eq).[1]

  • Add Bismuth(III) chloride (0.1 mmol, 10 mol%) to the reaction mixture.[1]

  • Heat the mixture to reflux (approximately 40°C for dichloromethane) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding deionized water (10 mL).[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Acylation with Acid Anhydride under Basic Conditions

This classical method uses a base, such as pyridine or triethylamine, to deprotonate the sulfonamide, increasing its nucleophilicity.[4]

Materials and Reagents:

  • 4-Bromobenzenesulfonamide

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-bromobenzenesulfonamide (1.0 eq) in a suitable anhydrous aprotic solvent like dichloromethane or THF in a round-bottom flask.[4]

  • Add a base such as triethylamine (1.5 eq) or pyridine to the solution and stir at room temperature.[4]

  • Slowly add the acid anhydride (1.1 eq) to the reaction mixture.[4]

  • Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, quench with water or a dilute aqueous acid solution (e.g., 1 M HCl).[4]

  • Extract the product into an organic solvent like ethyl acetate.[4]

  • Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • If necessary, purify the crude product by recrystallization or column chromatography.[4]

Data Presentation

The following table summarizes various catalytic systems and conditions that can be applied to the N-acylation of 4-bromobenzenesulfonamide, providing a comparative overview.

CatalystAcylating AgentSolventTemperature (°C)Key Advantages
ZnCl₂ Acid AnhydrideSolvent-Free60-80Operational simplicity, avoids bulk solvents.[1]
BiCl₃ Acyl ChlorideDichloromethane~40 (Reflux)Efficient Lewis acid catalysis.[1]
H₂SO₄ (catalytic) Acid AnhydrideAcetonitrile60Acid-catalyzed method.[4]
Pyridine/Et₃N Acyl Chloride/AnhydrideDCM, THF, MeCNRoom Temp.Classical, base-mediated approach.[4]
P₂O₅/SiO₂ Acid AnhydrideNot specifiedNot specifiedHeterogeneous catalyst, easy removal.[5]
Ultrasound Acetic AnhydrideSolvent-FreeRoom Temp.Green chemistry approach, rapid reaction times.[5][7]

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the general workflow for the N-acylation of 4-bromobenzenesulfonamide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 4-Bromobenzenesulfonamide, Acylating Agent, and Catalyst/Base start->reactants solvent Add Anhydrous Solvent (if not solvent-free) reactants->solvent heat Heat/Stir at Specified Temperature solvent->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Wash & Organic Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify end End purify->end G cluster_reactants Starting Materials cluster_process Chemical Transformation cluster_product Intermediate Product cluster_application Application A 4-Bromobenzenesulfonamide C N-Acylation Reaction (Catalyst/Base) A->C B Acylating Agent (e.g., Acyl Chloride) B->C D N-Acyl-4-bromobenzenesulfonamide C->D E Further Synthesis / Biological Screening D->E

References

Application Notes and Protocols for Investigating 4-Propylbenzenesulfonamide in Anti-Influenza Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of 4-Propylbenzenesulfonamide as a potential anti-influenza drug candidate. The protocols outlined below cover essential in vitro assays for determining antiviral efficacy, cytotoxicity, and preliminary mechanism of action.

Introduction

Influenza viruses remain a significant global health threat, necessitating the development of new antiviral therapies to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains.[1] Sulfonamides represent a class of compounds with a broad spectrum of biological activities, including antiviral properties against various viruses such as human immunodeficiency virus (HIV).[2][3][4][5] The structural features of sulfonamide derivatives make them attractive candidates for the development of novel antiviral agents.[6] This document details the experimental procedures to evaluate the anti-influenza potential of this compound.

Compound Profile: this compound

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 1132-18-9[7]
Molecular Formula C9H13NO2S[7]
Molecular Weight 199.27 g/mol [7]
Structure this compound structure[7]

In Vitro Efficacy and Cytotoxicity Assessment

A critical initial step in drug discovery is to determine the therapeutic window of a compound by assessing its antiviral activity and its toxicity to host cells.

Data Presentation: Summary of In Vitro Activities

The following table should be used to summarize the quantitative data obtained from the experimental protocols.

Assay Influenza Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Plaque Reduction AssayA/H1N1MDCKData--
A/H3N2MDCKData--
B/VictoriaMDCKData--
Cytotoxicity (MTT Assay)-MDCK-Data-
Neuraminidase InhibitionA/H1N1-IC50 (µM)--
A/H3N2-IC50 (µM)--
B/Victoria-IC50 (µM)--

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Experimental Workflow for Initial Screening

G cluster_0 Initial Screening Workflow Compound This compound Stock Solution CPE Cytopathic Effect (CPE) Reduction Assay Compound->CPE MTT Cytotoxicity Assay (MTT) Compound->MTT EC50 Determine EC50 CPE->EC50 CC50 Determine CC50 MTT->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Decision Proceed to Further Studies? SI->Decision

Caption: Workflow for the initial screening of this compound.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.[8][9]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control wells with medium only.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.[8]

Protocol: Plaque Reduction Assay

This assay quantifies the ability of the compound to inhibit the production of infectious virus particles.[10][11]

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • DMEM with 2 µg/mL TPCK-treated trypsin

  • This compound

  • Agarose overlay (e.g., 2x DMEM mixed with 1.8% agarose)

  • Crystal violet solution

Procedure:

  • Wash the MDCK cell monolayers with PBS.

  • Infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well and incubate for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the agarose medium containing serial dilutions of this compound. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde for at least 30 minutes.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Wash the wells with water and count the number of plaques.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10]

Preliminary Mechanism of Action Studies

To understand how this compound may inhibit influenza virus replication, initial mechanism-of-action studies are crucial.

Protocol: Neuraminidase (NA) Inhibition Assay

This assay determines if the compound directly inhibits the activity of the viral neuraminidase enzyme, a key target for anti-influenza drugs.[12][13]

Materials:

  • Influenza virus with known NA activity

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer)

  • This compound

  • Oseltamivir (positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black plate, add serial dilutions of this compound. Include a positive control (Oseltamivir) and a virus control (no compound).

  • Add a standardized amount of influenza virus to each well and incubate for 30 minutes at 37°C.

  • Add the MUNANA substrate to each well to start the enzymatic reaction.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence (excitation ~365 nm, emission ~450 nm).

  • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the NA activity.[12]

Influenza Virus-Host Cell Signaling Pathways

Influenza virus manipulates several host cell signaling pathways for its replication. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. Key pathways include NF-κB, PI3K/Akt, and MAPK.[14][15][16][17]

G cluster_1 Influenza Virus Hijacking of Host Signaling cluster_2 Signaling Pathways Virus Influenza Virus Receptor Host Cell Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis vRNP_Release vRNP Release Endocytosis->vRNP_Release Nucleus Nucleus vRNP_Release->Nucleus PI3K PI3K/Akt Pathway vRNP_Release->PI3K activates Replication Viral Replication & Transcription Nucleus->Replication Proteins Viral Proteins Replication->Proteins MAPK MAPK Pathway Replication->MAPK modulates Assembly Virion Assembly Proteins->Assembly NFkB NF-κB Pathway Proteins->NFkB modulates Budding Progeny Virus Budding Assembly->Budding PI3K->Replication promotes MAPK->Replication promotes NFkB->Replication promotes

Caption: Key host signaling pathways manipulated by influenza virus.

Protocol: Time-of-Addition Assay

This assay helps to identify the stage of the viral replication cycle that is inhibited by the compound.[18]

Materials:

  • MDCK cells in 24-well plates

  • Influenza virus

  • This compound

  • DMEM

Procedure:

  • Pre-treatment: Add the compound to the cells for 2 hours before infection. Wash, then infect with the virus.

  • Co-treatment: Add the compound and the virus to the cells at the same time.

  • Post-treatment: Infect the cells with the virus for 1 hour, wash, then add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

  • Incubate all plates for 24-48 hours.

  • Collect the supernatant and determine the virus titer using a plaque assay or TCID50 assay.

  • Analyze the results to determine at which stage the compound is most effective.

Conclusion

These application notes and protocols provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-influenza therapeutic. Successful outcomes from these in vitro studies, demonstrating high efficacy and a favorable selectivity index, would warrant further investigation, including in vivo studies in animal models.

References

Application Notes and Protocols for the Crystallographic Characterization of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallographic characterization of sulfonamides, a critical class of compounds in medicinal chemistry. The protocols outlined below cover the essential steps from crystal growth to data analysis, enabling the detailed structural elucidation necessary for understanding structure-activity relationships (SAR) and facilitating rational drug design.

Introduction

Sulfonamides are a cornerstone of antibacterial therapy and exhibit a wide range of other pharmacological activities.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure and intermolecular interactions with biological targets.[1][3] X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, packing, and hydrogen bonding networks that govern the physicochemical properties of sulfonamide-based active pharmaceutical ingredients (APIs).[4][5] Understanding these structural features is paramount for optimizing drug candidates, controlling polymorphism, and ensuring the stability and bioavailability of the final drug product.[6][7]

Experimental Protocols

The successful growth of high-quality single crystals is the most crucial and often the most challenging step in crystallographic analysis. Several methods can be employed, and the optimal conditions are highly dependent on the specific sulfonamide derivative.

Protocol 1: Slow Evaporation

This is the simplest and most common method for growing single crystals.[8]

  • Solvent Selection: Dissolve the sulfonamide compound in a minimum amount of a suitable solvent or solvent mixture at room temperature. The ideal solvent should have moderate volatility and the compound should have good solubility. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

  • Preparation of a Nearly Saturated Solution: Prepare a solution that is close to saturation. This can be achieved by adding the solvent dropwise to the solid until it just dissolves.

  • Crystallization Setup: Transfer the solution to a clean vial or small beaker. Cover the container with a perforated lid (e.g., aluminum foil with small holes) to allow for slow evaporation of the solvent.[8]

  • Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor the container periodically for crystal formation.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.[6]

  • Dissolution: Dissolve the sulfonamide in a minimum amount of a "good" solvent in which it is highly soluble.[6]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution while gently swirling.[6]

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form spontaneously, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6]

  • Crystal Growth: Once turbidity is observed, seal the container and leave it undisturbed to allow for the slow growth of crystals.[6]

Protocol 3: Co-crystallization

Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice.[9] This technique can be used to improve the physicochemical properties of sulfonamides.[10]

  • Co-former Selection: Choose a suitable co-former that can form robust intermolecular interactions (e.g., hydrogen bonds) with the sulfonamide. Common co-formers include carboxylic acids, amides, and other molecules with hydrogen bond donor/acceptor functionalities.[9][10]

  • Stoichiometric Mixture: Prepare a solution containing the sulfonamide and the co-former in a specific stoichiometric ratio (e.g., 1:1 or 1:2).

  • Crystallization: Employ either the slow evaporation or solvent/anti-solvent method as described above to grow the co-crystals.[9] Slurrying, where a suspension of the sulfonamide and co-former is stirred in a small amount of solvent, can also be an effective method.[9]

Once suitable single crystals are obtained, X-ray diffraction data can be collected using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer is then used to irradiate the crystal with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a series of angles.

The collected diffraction data is used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

The results of a crystallographic study are typically summarized in a table of crystallographic data and refinement parameters. This allows for easy comparison between different structures.

Table 1: Example Crystallographic Data for a Sulfonamide Derivative

ParameterValue
Chemical FormulaC₂₁H₂₀N₂O₃S[11]
Formula Weight380.46
Crystal SystemMonoclinic[4]
Space GroupP2₁/n[4]
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
α (°)90
β (°)105.12(3)
γ (°)90
Volume (ų)1867.8(13)
Z4
Calculated Density (g/cm³)1.352
Absorption Coefficient (mm⁻¹)0.189
F(000)800
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected12345
Independent reflections4321 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.123
R indices (all data)R1 = 0.078, wR2 = 0.145
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.32

Table 2: Selected Bond Lengths and Angles for a Sulfonamide Moiety

Bond/AngleLength (Å) / Angle (°)Typical Range (Å/°)
S-O11.435(2)[4]1.42 - 1.45
S-O21.438(5)[4]1.42 - 1.45
S-N1.614(3)[4]1.60 - 1.65
S-C1.766(5)[4]1.75 - 1.78
O1-S-O2119.5(2)118 - 122
O-S-N106.8(2)105 - 109
O-S-C107.5(2)106 - 110
N-S-C108.2(2)107 - 111

Visualization of Experimental Workflow

The overall process for the crystallographic characterization of sulfonamides can be visualized as a workflow.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Crystallography cluster_3 Structural Analysis & Application Synthesis Sulfonamide Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap SolventAntiSolvent Solvent/Anti-Solvent Purification->SolventAntiSolvent CoCrystallization Co-crystallization Purification->CoCrystallization DataCollection X-ray Data Collection SlowEvap->DataCollection SolventAntiSolvent->DataCollection CoCrystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructuralAnalysis Molecular Structure & Conformation StructureRefinement->StructuralAnalysis PackingAnalysis Crystal Packing & Intermolecular Interactions StructuralAnalysis->PackingAnalysis Docking Molecular Docking StructuralAnalysis->Docking Hirshfeld Hirshfeld Surface Analysis PackingAnalysis->Hirshfeld

Caption: Workflow for the crystallographic characterization of sulfonamides.

Advanced Data Analysis

Beyond the basic structural determination, further computational analysis can provide deeper insights into the properties of sulfonamides.

  • Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within the crystal lattice.[4] It helps in understanding the contributions of different types of contacts (e.g., hydrogen bonds, van der Waals forces) to the overall crystal packing.

  • Molecular Docking: The experimentally determined crystal structure can be used as the starting point for molecular docking studies.[4] This involves computationally placing the sulfonamide into the active site of its biological target to predict its binding mode and affinity, which is crucial for drug design and optimization.[2]

By following these protocols and utilizing the described data analysis techniques, researchers can effectively characterize the crystal structures of novel sulfonamides, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: Insecticidal Activity of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: While the inquiry specifically requested information on 4-Propylbenzenesulfonamide, the current body of scientific literature does not provide specific insecticidal activity data for this exact compound. However, extensive research is available on the broader class of 4-(propargyloxy)benzenesulfonamide derivatives, which are structurally related. This document provides a comprehensive overview of the application and study of these derivatives as potent insecticidal agents.

Introduction

Benzenesulfonamide derivatives have emerged as a significant class of compounds in the development of novel insecticides. These compounds have demonstrated considerable efficacy against various insect pests, particularly Lepidopteran species such as Mythimna separata (the armyworm). Their mode of action appears to be novel, often targeting the insect's midgut and disrupting essential physiological processes, making them promising candidates for pest management strategies, especially in the context of increasing resistance to existing insecticide classes.

Quantitative Data Summary

The insecticidal efficacy of various benzenesulfonamide derivatives has been quantified using metrics such as the Lethal Concentration 50 (LC50), which represents the concentration of the compound required to kill 50% of a test population. The following table summarizes the LC50 values for several active benzenesulfonamide derivatives against third-instar larvae of Mythimna separata.

Compound IDTarget Insect SpeciesLC50 (mg/mL)Reference CompoundLC50 of Reference (mg/mL)Citation
B2.5 Mythimna separata0.235Celangulin V21.58[1][2][3]
5.3 Mythimna separata0.131Celangulin VNot Specified[4][5]
Various Derivatives Mythimna separataAs low as 0.202Celangulin V23.9[6]
7w (Isoxazoline derivative) Plutella xylostella0.09Fluxametamide0.09[7]
7w (Isoxazoline derivative) Spodoptera frugiperda0.84Fluxametamide1.24[7]
7w (Isoxazoline derivative) Spodoptera exigua0.87Fluxametamide1.10[7]
7w (Isoxazoline derivative) Spodoptera litura0.68Fluxametamide0.65[7]

Experimental Protocols

Insecticidal Activity Bioassay (Leaf-Dipping Method)

This protocol is a standard method for evaluating the stomach poison activity of insecticidal compounds against leaf-eating insects.

Materials:

  • Test compounds (benzenesulfonamide derivatives)

  • Acetone (for dissolving compounds)

  • Triton X-100 (or other suitable surfactant)

  • Fresh, untreated cabbage or corn leaves

  • Third-instar larvae of Mythimna separata

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Beakers and flasks

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of acetone.

    • Dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired final concentrations. A series of concentrations should be prepared to determine the LC50 value.

    • A blank control (acetone and surfactant in water) and a positive control (a known insecticide like Celangulin V) should be prepared in the same manner.[3]

  • Leaf Treatment:

    • Cut fresh leaves into discs of a suitable size to fit into the Petri dishes.

    • Dip each leaf disc into the respective test solution for 10-20 seconds, ensuring complete coverage.

    • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a piece of filter paper at the bottom of each Petri dish.

    • Place one treated leaf disc into each Petri dish.

    • Introduce 10-15 third-instar larvae into each Petri dish.

  • Incubation and Observation:

    • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 1°C, 70-80% relative humidity, 12:12 light:dark photoperiod).

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC50 values using Probit analysis.

Ultrastructural Observation of Insect Midgut (Transmission Electron Microscopy)

This protocol allows for the investigation of the subcellular effects of the insecticidal compounds on the insect's digestive system.

Materials:

  • Third-instar larvae of Mythimna separata treated with the test compound (at a sub-lethal concentration) and control larvae.

  • 2.5% Glutaraldehyde in phosphate buffer (pH 7.2)

  • 1% Osmium tetroxide in phosphate buffer

  • Ethanol series (50%, 70%, 80%, 90%, 95%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon 812)

  • Uranyl acetate

  • Lead citrate

  • Transmission Electron Microscope (TEM)

Procedure:

  • Tissue Dissection and Fixation:

    • Dissect the midgut from both treated and control larvae in a cold phosphate buffer.

    • Immediately fix the midgut tissues in 2.5% glutaraldehyde for at least 4 hours at 4°C.[1][2]

  • Post-fixation and Dehydration:

    • Wash the tissues several times with phosphate buffer.

    • Post-fix with 1% osmium tetroxide for 1-2 hours.

    • Wash again with phosphate buffer.

    • Dehydrate the tissues through a graded series of ethanol concentrations.

  • Infiltration and Embedding:

    • Infiltrate the tissues with propylene oxide.

    • Infiltrate with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.

    • Embed the tissues in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultra-thin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Microscopy:

    • Observe the sections under a Transmission Electron Microscope.

    • Capture images of the midgut epithelial cells, paying close attention to the microvilli, mitochondria, endoplasmic reticulum, and other organelles.[1][2]

Visualizations

Experimental Workflow for Insecticidal Activity Screening

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Synthesize Benzenesulfonamide Derivatives B Prepare Test Solutions (Varying Concentrations) A->B D Leaf Dipping B->D C Prepare Control Solutions (Blank and Positive) C->D E Introduce Mythimna separata Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality Data F->G H Calculate LC50 Values (Probit Analysis) G->H

Caption: Workflow for evaluating the insecticidal activity of benzenesulfonamide derivatives.

Putative Mode of Action Signaling Pathway

Based on ultrastructural studies, the primary site of action for many 4-(propargyloxy)benzenesulfonamide derivatives appears to be the midgut epithelial cells. The observed damage to cellular structures suggests a disruption of fundamental cellular processes.

G cluster_damage Observed Cellular Damage A Benzenesulfonamide Derivative Ingestion by Insect B Interaction with Midgut Epithelial Cell Membrane A->B C Disruption of Cytoplasmic and Endomembrane Systems B->C D Microvilli Damage C->D E Mitochondrial Swelling and Cristae Disruption C->E F Rough Endoplasmic Reticulum Damage C->F G Impaired Nutrient Absorption and Cellular Respiration D->G E->G F->G H Cell Death and Tissue Necrosis G->H I Insect Mortality H->I

Caption: Proposed mechanism of action in the insect midgut.

Mode of Action and Target Identification

Studies on 4-(propargyloxy)benzenesulfonamide derivatives indicate that their insecticidal effect is not instantaneous but rather develops over time, characterized by symptoms such as sluggishness, body twisting, and eventual paralysis leading to death.[3] Transmission electron microscopy has revealed significant damage to the midgut epithelial cells of treated insects.[1][2] Specifically, researchers have observed:

  • Damage to Microvilli: The microvilli, essential for nutrient absorption, show severe structural damage.

  • Mitochondrial Abnormalities: Mitochondria appear swollen with disrupted cristae, indicating a potential impact on cellular energy production.

  • Endoplasmic Reticulum Disruption: The rough endoplasmic reticulum, crucial for protein synthesis, also shows signs of damage.

These findings suggest that the primary target of these benzenesulfonamide derivatives is likely the cytoplasmic membrane and endomembrane system of the midgut epithelial cells.[2] Some research also points towards the potential inhibition of V-ATPase, an enzyme crucial for cellular energy metabolism, as a possible molecular target.[5][8] Further research, including molecular docking studies, is ongoing to precisely identify the protein targets and elucidate the complete mechanism of action.[5][9]

Conclusion

Benzenesulfonamide derivatives represent a promising avenue for the development of new insecticides with a potentially novel mode of action. The data and protocols presented here provide a framework for researchers and drug development professionals to further investigate these compounds. Future studies should focus on optimizing the chemical structure to enhance insecticidal potency and selectivity, while also thoroughly evaluating their environmental safety and toxicological profiles. The exploration of their precise molecular targets will be critical for understanding and overcoming potential resistance mechanisms.

References

Application Notes and Protocols for Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of novel benzenesulfonamide derivatives using state-of-the-art analytical techniques. The protocols are intended to guide researchers in the quantitative determination of these compounds in various matrices and to provide insights into their potential mechanisms of action.

Quantitative Analysis of Novel Benzenesulfonamide Derivatives by High-Performance Liquid Chromatography (HPLC)

This section outlines a general framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of novel benzenesulfonamide derivatives in pharmaceutical formulations.

Principle

The method is based on the separation of the benzenesulfonamide derivative from other components in the sample matrix using a C18 stationary phase and a suitable mobile phase. Detection is typically performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocol: RP-HPLC Method

1.2.1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade reagents for mobile phase modifiers (e.g., formic acid, phosphoric acid, ammonium acetate).

  • Reference standard of the novel benzenesulfonamide derivative.

1.2.2. Chromatographic Conditions

A generalized gradient elution program is provided below. This should be optimized for the specific analyte.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte (typically 230-280 nm)
Injection Volume 10 µL

1.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

1.2.4. Sample Preparation (for Pharmaceutical Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of mobile phase components) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the same solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: Analyze a series of at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should typically be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. The recovery should be within 98-102%.

  • Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation: HPLC Method Validation Summary

The following table provides a template for summarizing the validation data for a hypothetical novel benzenesulfonamide derivative.

Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Precision (%RSD)
Intra-day (n=6)0.85%≤ 2%
Inter-day (n=6)1.20%≤ 2%
Accuracy (Recovery %)
80% Spiked Level99.5%98 - 102%
100% Spiked Level101.2%98 - 102%
120% Spiked Level99.8%98 - 102%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Quantification of Novel Benzenesulfonamide Derivatives in Biological Matrices by LC-MS/MS

This section provides a general protocol for the quantification of novel benzenesulfonamide derivatives in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

LC-MS/MS offers high sensitivity and selectivity for quantifying drugs in complex biological matrices. The method involves extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for both the analyte and the IS.

Experimental Protocol: LC-MS/MS Method

2.2.1. Apparatus and Reagents

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator.

  • Reference standards of the novel benzenesulfonamide derivative and a suitable internal standard (e.g., a stable isotope-labeled analog).

  • HPLC-grade solvents and analytical grade reagents.

2.2.2. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

2.2.3. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte and internal standard.

ParameterCondition
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for analyte elution
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the analyte and IS

2.2.4. Method Validation

Validation of bioanalytical methods should follow regulatory guidelines (e.g., FDA or EMA) and include assessments of selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, precision, and accuracy.

Data Presentation: LC-MS/MS Method Validation Summary

This table provides a template for summarizing key validation parameters for a bioanalytical method.

Validation ParameterResultAcceptance Criteria
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 10
Calibration Curve Range 1 - 1000 ng/mLr² ≥ 0.99
Matrix Effect 95 - 105%Within 85-115%
Recovery > 85%Consistent and reproducible
Precision (%RSD)
Intra-batch (n=6)< 10%≤ 15% (≤ 20% at LLOQ)
Inter-batch (n=6)< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)
Intra-batch± 8%± 15% (± 20% at LLOQ)
Inter-batch± 10%± 15% (± 20% at LLOQ)

Signaling Pathway Analysis

Many novel benzenesulfonamide derivatives exhibit their therapeutic effects by modulating specific signaling pathways. Two key targets for this class of compounds are Carbonic Anhydrases (CAs) and Signal Transducer and Activator of Transcription 3 (STAT3).

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are a well-known class of CA inhibitors.

CAIX_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space CO2 CO2 CAIX CA IX CO2->CAIX H2O H2O H2O->CAIX HCO3_out HCO3- HCO3_in HCO3- HCO3_out->HCO3_in Transporter H_out H+ H_in H+ CAIX->HCO3_out Catalysis CAIX->H_out pH_reg Intracellular pH Regulation HCO3_in->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamide derivatives.

STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis. Some benzenesulfonamide derivatives have been shown to inhibit this pathway.[1]

STAT3_Pathway_Inhibition cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Binding Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->STAT3 Inhibition of Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor

Caption: Inhibition of the STAT3 signaling pathway by benzenesulfonamide derivatives.

Quantitative Biological Activity Data

The following tables summarize the inhibitory activities of several novel benzenesulfonamide derivatives against their respective targets, as reported in the literature.

Carbonic Anhydrase Inhibition Data
Compound IDTarget IsoformInhibition Constant (Kᵢ) or IC₅₀Reference
Series 4a-h hCA IXKᵢ: 20.4 - >1000 nM[2]
Series 5a-h hCA IXKᵢ: 12.9 - >1000 nM[2]
Series 5a-d hCA XIIKᵢ: 8.7 - 26.6 nM[2]
Compound 7f hCA IXIC₅₀: 10.01 nM[3]
Compound 4h hCA IXIC₅₀: 10.93 nM[4]
Compound 9c VchαCAKᵢ: 4.7 nM[5]
STAT3 and Other Kinase Inhibition Data
Compound IDTargetIC₅₀Reference
Compound 11 STAT3 Phosphorylation-[1]
Compound DL14 STAT3 Phosphorylation6.84 µM[6]
Compound DL14 Tubulin Polymerization0.83 µM[6]
Compound K22 PLK40.1 nM[7]
Compound 4h Acetylcholinesterase (AChE)0.13 µM[8]
Compound 4h Butyrylcholinesterase (BuChE)6.11 µM[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a novel benzenesulfonamide derivative, from initial characterization to routine analysis.

Experimental_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application LitSearch Literature Search InitialScreening Initial Screening (Column, Mobile Phase) LitSearch->InitialScreening Optimization Optimization of Chromatographic Conditions InitialScreening->Optimization Linearity Linearity & Range Optimization->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LLOQ LOD & LOQ Specificity->LLOQ SampleAnalysis Routine Sample Analysis LLOQ->SampleAnalysis Stability Stability Studies SampleAnalysis->Stability Pharma Pharmaceutical QC SampleAnalysis->Pharma Bioanalysis Bioanalysis SampleAnalysis->Bioanalysis

Caption: General workflow for analytical method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis of this compound is a two-step process:

  • Chlorosulfonation of Propylbenzene: Propylbenzene is reacted with an excess of chlorosulfonic acid to form the intermediate, 4-propylbenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

  • Amination of 4-Propylbenzenesulfonyl Chloride: The sulfonyl chloride intermediate is then reacted with an amine source, typically aqueous ammonia, to yield the final product, this compound.

Q2: What are the primary side reactions that can lower the yield of 4-propylbenzenesulfonyl chloride?

A2: The primary side reactions during the chlorosulfonation of propylbenzene include:

  • Isomer Formation: The formation of ortho- and meta-propylbenzenesulfonyl chloride isomers in addition to the desired para-isomer. The propyl group is an ortho-, para-director; however, the ortho position is sterically hindered, making the para product the major one.

  • Sulfone Formation: The reaction of the desired 4-propylbenzenesulfonyl chloride with another molecule of propylbenzene can form a diaryl sulfone, an undesired by-product.

  • Hydrolysis: The intermediate sulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, especially during workup.

Q3: How can I minimize the formation of isomeric by-products?

A3: To minimize the formation of ortho and meta isomers, it is crucial to control the reaction temperature. Running the chlorosulfonation at lower temperatures generally favors the formation of the para isomer. A Chinese patent suggests that controlling the reaction temperature between 10-20°C is effective.[1]

Q4: What is the best method to purify the crude 4-propylbenzenesulfonyl chloride?

A4: A common and effective method for purifying the crude 4-propylbenzenesulfonyl chloride is by ice-water precipitation.[2] The reaction mixture containing the sulfonyl chloride is slowly added to a mixture of ice and water. The sulfonyl chloride, being insoluble in water, will precipitate as a solid and can be collected by filtration. This method also helps to remove excess chlorosulfonic acid and sulfuric acid, which are soluble in water.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Propylbenzenesulfonyl Chloride - Incomplete reaction. - Formation of isomeric by-products. - Formation of sulfone by-products. - Hydrolysis of the sulfonyl chloride during workup.- Ensure a sufficient excess of chlorosulfonic acid is used (e.g., 3-4 molar equivalents). - Maintain a low reaction temperature (e.g., 10-20°C) to favor para substitution.[1] - Consider the use of an inorganic salt catalyst, such as sodium sulfate, to suppress side reactions. A molar ratio of 0.001-0.50:1 of inorganic salt to propylbenzene has been shown to be effective in similar reactions.[2] - Work up the reaction mixture promptly and avoid prolonged contact with water.
Low Yield of this compound - Incomplete amination reaction. - Loss of product during purification.- Use a sufficient excess of the aminating agent (e.g., concentrated aqueous ammonia). - Ensure adequate reaction time and temperature for the amination step. - During purification by recrystallization, ensure the appropriate solvent is chosen to minimize loss of the product in the mother liquor.
Product is an oil and does not solidify - Presence of impurities, such as isomeric sulfonyl chlorides or sulfones.- Purify the intermediate 4-propylbenzenesulfonyl chloride by recrystallization from a suitable solvent (e.g., a non-polar solvent like hexane) before proceeding to the amination step. - The final sulfonamide product can be purified by recrystallization from an ethanol/water mixture.
Final product is discolored - Presence of colored impurities from the starting materials or formed during the reaction.- Treat the recrystallization solution of the final product with activated charcoal to remove colored impurities.

Experimental Protocols

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add propylbenzene (1.0 eq).

  • Addition of Catalyst: Add anhydrous sodium sulfate (0.05 eq) to the propylbenzene with stirring.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 10-20°C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 15-20°C for an additional 2 hours.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

  • Isolation: The 4-propylbenzenesulfonyl chloride will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product under vacuum. The expected yield is in the range of 90-95%.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 4-propylbenzenesulfonyl chloride (1.0 eq).

  • Addition of Ammonia: Add an excess of concentrated aqueous ammonia (e.g., 10-15 eq) to the sulfonyl chloride.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically exothermic. If the reaction is sluggish, it can be gently heated to 50-60°C for 1 hour.

  • Precipitation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of 4-propylbenzenesulfonyl chloride, a critical intermediate for this compound.

ParameterValueReference
Molar Ratio of Chlorosulfonic Acid to Propylbenzene 3:1[2]
Molar Ratio of Inorganic Salt Catalyst to Propylbenzene 0.05:1[2]
Reaction Temperature for Chlorosulfonation 10-20°C[1]
Reaction Time for Chlorosulfonation (post-addition) 2 hours[1]
Expected Yield of 4-Propylbenzenesulfonyl Chloride 90-95%[1]

Visualizations

reaction_pathway propylbenzene Propylbenzene sulfonyl_chloride 4-Propylbenzenesulfonyl Chloride propylbenzene->sulfonyl_chloride  Chlorosulfonation side_products Isomers, Sulfones propylbenzene->side_products chlorosulfonic_acid Chlorosulfonic Acid sulfonamide This compound sulfonyl_chloride->sulfonamide  Amination ammonia Aqueous Ammonia

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield of This compound check_step1 Check Yield of 4-Propylbenzenesulfonyl Chloride start->check_step1 low_yield_step1 Low Yield in Step 1 check_step1->low_yield_step1 Low good_yield_step1 Good Yield in Step 1 check_step1->good_yield_step1 Good troubleshoot_step1 Troubleshoot Chlorosulfonation: - Check reactant ratio - Control temperature - Consider catalyst low_yield_step1->troubleshoot_step1 troubleshoot_step2 Troubleshoot Amination: - Check ammonia excess - Optimize reaction time/temp - Improve purification good_yield_step1->troubleshoot_step2

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Propylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic sulfonamides, good starting points for solvent screening include:

  • Single-solvent systems: Alcohols (e.g., ethanol, isopropanol), ethyl acetate, or toluene.

  • Mixed-solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common mixtures for sulfonamides include ethanol/water or ethyl acetate/hexane.[1]

A small-scale solubility test is always recommended to determine the optimal solvent or solvent system for your specific crude product.

Q3: What are the typical impurities I might encounter in my crude this compound?

A3: Impurities in this compound typically arise from the synthetic route, which commonly involves the chlorosulfonation of propylbenzene followed by amination. Potential impurities include:

  • Isomeric Byproducts: Ortho- and meta-isomers of this compound formed during the sulfonation of propylbenzene. The para-isomer is generally favored due to steric hindrance.

  • Di-sulfonated Products: Over-reaction during chlorosulfonation can lead to the formation of di-sulfonated propylbenzene derivatives.

  • Unreacted Starting Materials: Residual propylbenzene or the amination reagent.

  • Hydrolysis Products: 4-Propylbenzenesulfonic acid, resulting from the hydrolysis of the intermediate sulfonyl chloride.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample. A single spot on the TLC plate is indicative of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for benzenesulfonamide is in the range of 149-152 °C, which can serve as a reference point, though the propyl substituent will alter this value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your sample and detecting trace impurities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in hot solvent. 1. Insufficient solvent volume. 2. Inappropriate solvent choice.1. Gradually add more hot solvent until the compound dissolves. 2. If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try a different one.
No crystals form upon cooling. 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod. - Adding a seed crystal of pure this compound. - Cooling the solution in an ice bath.
"Oiling out" occurs instead of crystallization. 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. The melting point of the compound is lower than the temperature of the solution. 4. Significant impurities are present.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. 3. Choose a solvent with a lower boiling point. 4. Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization.
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals appear colored or impure. 1. Colored impurities are present. 2. Insoluble impurities were not removed.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] 2. Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.

Troubleshooting Logic for Recrystallization

G Recrystallization Troubleshooting Flowchart start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals Pure crystals obtained cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oiling_out Product 'oils out' cool->oiling_out Problem low_yield Low yield crystals->low_yield Check yield impure Crystals are impure crystals->impure Check purity concentrate Concentrate solution (boil off solvent) no_crystals->concentrate Dilute solution? induce Induce crystallization (scratch/seed) no_crystals->induce Supersaturated? reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent use_less_solvent Use minimum hot solvent low_yield->use_less_solvent Action hot_filtration Perform hot filtration impure->hot_filtration Insoluble impurities? charcoal Use activated charcoal & hot filtration impure->charcoal Colored impurities? concentrate->cool induce->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. 1. Inappropriate solvent system.1. Systematically vary the polarity of the eluent. For sulfonamides, start with mixtures like ethyl acetate/hexane or dichloromethane/acetone and adjust the ratio.[3][4] A good target Rf value for the product is between 0.2 and 0.4 for optimal column separation.
Compound does not move from the baseline on the column. 1. The eluent is not polar enough. 2. The compound may be interacting strongly with the acidic silica gel.1. Gradually increase the polarity of the eluent. 2. Add a small amount of a polar solvent like methanol to the eluent. If the compound is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing.
All compounds elute with the solvent front. 1. The eluent is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of the product band. 1. The column is overloaded with the sample. 2. The compound has low solubility in the eluent. 3. The compound is interacting with the silica gel.1. Use a larger column or load less sample. A general rule is a silica gel to crude material ratio of at least 30:1 (w/w). 2. Choose a solvent system where the compound is more soluble. 3. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Cracks or channels in the silica gel bed. 1. Improper packing of the column. 2. The column has run dry.1. Ensure the silica gel is packed as a uniform slurry and is well-settled before loading the sample. 2. Always keep the top of the silica gel covered with the eluent.

Troubleshooting Logic for Column Chromatography

G Column Chromatography Troubleshooting Flowchart start Crude this compound tlc Optimize solvent system with TLC (target Rf 0.2-0.4) start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with optimized solvent load_sample->elute fractions Collect and analyze fractions elute->fractions Success poor_separation Poor separation elute->poor_separation Problem no_elution Compound doesn't elute elute->no_elution Problem fast_elution Compound elutes too fast elute->fast_elution Problem tailing Streaking/Tailing elute->tailing Problem adjust_polarity Adjust eluent polarity poor_separation->adjust_polarity Action increase_polarity Increase eluent polarity no_elution->increase_polarity Action decrease_polarity Decrease eluent polarity fast_elution->decrease_polarity Action check_loading Check sample loading & solubility tailing->check_loading Overloaded/Insoluble? add_modifier Add modifier (e.g., Et3N, AcOH) tailing->add_modifier Interacting with silica? adjust_polarity->tlc increase_polarity->elute decrease_polarity->elute

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on preliminary small-scale tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source. If using a mixed solvent system, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass and dry in a vacuum oven at a temperature below the solvent's boiling point.

Experimental Workflow for Recrystallization

G Recrystallization Workflow start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot filtration (optional) dissolve->hot_filter cool_slowly 3. Cool slowly to room temperature hot_filter->cool_slowly ice_bath 4. Cool in ice bath cool_slowly->ice_bath vacuum_filter 5. Isolate crystals via vacuum filtration ice_bath->vacuum_filter wash 6. Wash with ice-cold solvent vacuum_filter->wash dry 7. Dry the purified crystals wash->dry end End: Pure Crystals dry->end

Caption: A typical experimental workflow for purification by recrystallization.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., ethyl acetate/hexane mixture, optimized by TLC)

  • Sand

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a 1:4 mixture of ethyl acetate to hexane. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the optimized solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Purification Method Compound Solvent/Eluent System Typical Yield Purity (Post-Purification)
RecrystallizationBenzenesulfonamideEthanol/Water80-90%>98%
Recrystallizationp-ToluenesulfonamideWater75-85%>99%
Column ChromatographyAromatic SulfonamideEthyl Acetate/Hexane Gradient60-80%>99% (by HPLC)

Note: These values are illustrative and the actual yield and purity will depend on the specific conditions of your reaction and purification procedure.

References

Technical Support Center: Improving the Solubility of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-Propylbenzenesulfonamide. The following sections offer detailed methodologies and practical guidance for enhancing the solubility of this compound for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the hydrophobic propylbenzene group outweighs the hydrophilic character of the sulfonamide group, leading to poor interactions with water molecules.

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: Several common and effective methods can be employed to improve the solubility of poorly soluble sulfonamides like this compound. These include:

  • pH Adjustment: Altering the pH of the solution to ionize the sulfonamide group can significantly increase its solubility.[1]

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can enhance the overall solubility of the aqueous solution.[2]

  • Complexation: Using encapsulating agents, such as cyclodextrins, can form inclusion complexes with the hydrophobic portion of the molecule, thereby increasing its apparent solubility in water.[3][4]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[5][6][7]

Troubleshooting Guides

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Possible Cause: The final concentration of DMSO may be too low to maintain the solubility of the compound in the aqueous buffer. This is a common issue when moving from a high-concentration organic stock to a primarily aqueous solution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Incrementally increase the final DMSO concentration in your assay buffer (e.g., from 0.1% to 0.5% or 1%). Always include a vehicle control to ensure the solvent concentration does not affect your experimental results.[1]

    • pH Adjustment of the Aqueous Buffer: The sulfonamide group is weakly acidic. Increasing the pH of the aqueous buffer above the pKa of the sulfonamide will lead to the formation of a more soluble salt. Experiment with buffers of varying pH (e.g., pH 7.4, 8.0, 9.0).

    • Use of a Co-solvent: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or PEG 400 can be pre-mixed with your aqueous buffer to increase the solubility of the compound.

Issue 2: The solubility of this compound is still insufficient for my needs, even with pH adjustment and co-solvents.

  • Possible Cause: The intrinsic insolubility of the compound may be too high for these methods alone to achieve the desired concentration.

  • Troubleshooting Steps:

    • Cyclodextrin Complexation: Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form an inclusion complex. This can significantly enhance the aqueous solubility. You can either pre-formulate the complex or add the cyclodextrin directly to your media.

    • Solid Dispersion Formulation: For solid dosage form development or for creating a readily dispersible powder for dissolution studies, preparing a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, PEG) can be highly effective.

Data Presentation

Table 1: Example Solubility of Sulfadiazine in Co-solvent Systems

Co-solvent System (v/v)Temperature (K)Mole Fraction Solubility (x₁)
DimethylacetamideNot Specified~1.1 x 10⁻¹
Dioxane-WaterNot SpecifiedVariable (Bell-shaped profile)

Data adapted from studies on similar compounds to illustrate potential solubility behavior.[8][9]

Table 2: Example pH-Dependent Solubility of Sulfapyridine

pHTemperature (K)Solubility (10³ mol dm⁻³)
5.902932.808
5.903104.252
7.02932.848
7.03104.252
8.02933.249

This table demonstrates the increase in solubility of a sulfonamide with increasing pH and temperature.[10]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

This protocol outlines a general method to determine the solubility of this compound at various pH values.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Equilibrate the samples by agitating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter that does not bind the drug).

  • Determine the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][11]

G cluster_workflow Workflow for pH-Dependent Solubility start Start prepare_buffers Prepare Buffers (Varying pH) start->prepare_buffers add_excess Add Excess This compound prepare_buffers->add_excess equilibrate Equilibrate (24-48h at constant T) add_excess->equilibrate separate Separate Undissolved Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze end End analyze->end

Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes how to determine the solubility of this compound in various co-solvent/water mixtures.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.

  • Add an excess amount of finely powdered this compound to a known volume of each co-solvent mixture in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the drug concentration in the clear supernatant by HPLC after appropriate dilution.

G cluster_workflow Workflow for Co-solvency Method start Start prepare_mixtures Prepare Co-solvent/Water Mixtures start->prepare_mixtures add_excess Add Excess This compound prepare_mixtures->add_excess equilibrate Equilibrate (24-72h at constant T) add_excess->equilibrate separate Separate Undissolved Solid equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze end End analyze->end

Caption: Experimental workflow for the co-solvency method.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at a desired concentration.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibrate the mixture by stirring or shaking at a constant temperature for 24-72 hours.

  • Filter the suspension to remove undissolved compound.

  • Analyze the filtrate by HPLC to determine the concentration of solubilized this compound.

  • For a solid complex, the solution can be freeze-dried (lyophilized).

G cluster_workflow Workflow for Cyclodextrin Complexation start Start prepare_cd_solution Prepare Aqueous Cyclodextrin Solution start->prepare_cd_solution add_excess Add Excess This compound prepare_cd_solution->add_excess equilibrate Equilibrate (24-72h at constant T) add_excess->equilibrate filter Filter Suspension equilibrate->filter analyze Analyze Filtrate (HPLC) or Lyophilize filter->analyze end End analyze->end

Caption: Experimental workflow for cyclodextrin complexation.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, PEG 6000) and a common solvent (e.g., ethanol, methanol) in which both the drug and carrier are soluble.

  • Dissolve both this compound and the carrier in the chosen solvent.

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Pulverize and sieve the dried mass to obtain a fine powder. The solubility and dissolution rate of this powder can then be compared to the pure drug.

G cluster_workflow Workflow for Solid Dispersion (Solvent Evaporation) start Start dissolve Dissolve Drug and Carrier in Common Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum evaporate->dry pulverize Pulverize and Sieve dry->pulverize end End pulverize->end

Caption: Workflow for solid dispersion by solvent evaporation.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and ensure the reliability and accuracy of their experimental results.

References

Technical Support Center: Degradation of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the structure of this compound, the primary degradation pathways are expected to be biodegradation, oxidation, photolysis, and hydrolysis. Biodegradation by microorganisms is likely to initiate via oxidation of the propyl side chain.[1][2] Chemical oxidation can also lead to hydroxylation of the aromatic ring or the alkyl chain.[3][4] Photolysis may involve cleavage of the sulfonamide bond or reactions on the aromatic ring.[5] Hydrolysis of the sulfonamide bond is generally slow under neutral environmental conditions but can be influenced by pH.[6][7]

Q2: I am not observing any degradation of this compound in my experiment. What are the possible reasons?

A2: Lack of degradation could be due to several factors:

  • Inappropriate experimental conditions: The pH, temperature, or microbial inoculum may not be optimal for degradation.[8]

  • Recalcitrant nature of the compound: Sulfonamides can be persistent in certain environments.[6]

  • Low bioavailability: The compound may not be accessible to the degrading agents (e.g., microorganisms or chemical oxidants).

  • Analytical limitations: Your analytical method may not be sensitive enough to detect small changes in the parent compound concentration.

Q3: How can I identify the degradation products of this compound?

A3: The most common method for identifying degradation products is using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1] This technique allows for the separation of the parent compound from its metabolites and provides mass-to-charge ratio information that helps in elucidating the structures of the degradation products.

Q4: What are some common intermediates in the biodegradation of similar sulfonated aromatic compounds?

A4: For compounds with an alkyl side chain on a benzene ring, biodegradation often starts with the oxidation of the alkyl group. For example, in the biodegradation of p-toluenesulphonamide, the methyl group is oxidized to a hydroxymethyl group and then to a carboxyl group, forming 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide.[1] A similar pathway can be expected for this compound, leading to hydroxylated and carboxylated propyl side chains. Subsequent steps can involve the cleavage of the sulfonamide bond and opening of the aromatic ring.

Troubleshooting Guides

Issue 1: Slow or No Biodegradation Observed
Question Possible Cause Troubleshooting Steps
Why is the biodegradation of this compound so slow in my activated sludge experiment? The microbial community in the activated sludge may lack the specific enzymes required for the initial steps of degradation.[2]1. Acclimation: Acclimate the sludge to the target compound by gradually increasing its concentration over a period of weeks. 2. Bioaugmentation: Introduce a microbial consortium known to degrade similar sulfonamides.[1] 3. Optimize Conditions: Ensure optimal pH (typically 6.5-7.5), temperature (e.g., 25-35°C), and aeration for microbial activity.[8]
My pure bacterial culture does not degrade this compound. What should I do? The isolated strain may not be capable of utilizing this compound as a sole carbon or nitrogen source.1. Co-metabolism: Provide an additional, easily degradable carbon source (e.g., glucose, succinate) to promote co-metabolism. 2. Induction: The degradative enzymes may require induction. Expose the culture to the compound for a longer period. 3. Strain Selection: Isolate new bacterial strains from environments previously contaminated with sulfonamides.[1][8]
Issue 2: Inconsistent Results in Photolysis Experiments
Question Possible Cause Troubleshooting Steps
Why do I get variable degradation rates in my photolysis experiments? The intensity and wavelength of the light source may be inconsistent. The presence of photosensitizers or quenchers in the experimental matrix can also affect the results.1. Standardize Light Source: Use a calibrated lamp with a consistent output.[9] 2. Control Sample Matrix: Use a well-defined buffer or purified water to minimize interference from unknown constituents. 3. Quantum Yield: Determine the quantum yield of the reaction for a more standardized measure of photodegradation.
I am not seeing the expected photoproducts. Why? The degradation may be proceeding through a different pathway than anticipated, or the products may be volatile or unstable.1. Broader Analytical Screen: Use analytical techniques like GC-MS in addition to LC-MS to detect a wider range of potential products. 2. Time-course Analysis: Analyze samples at multiple time points to capture transient intermediates.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Conditions

Condition Parameter Value Degradation Rate Constant (k) Half-life (t½)
Biodegradation InoculumActivated Sludge0.015 day⁻¹46.2 days
Temperature25°C
pH7.0
Oxidation OxidantFenton's Reagent0.25 min⁻¹2.8 min
[H₂O₂]10 mM
[Fe²⁺]1 mM
Photolysis Light SourceUV Lamp (254 nm)0.05 min⁻¹13.9 min
SolventWater
Hydrolysis pH4.00.001 day⁻¹693 days
Temperature25°C
pH9.00.002 day⁻¹346 days

Experimental Protocols

Protocol 1: Biodegradation Study in Activated Sludge
  • Preparation of Media: Prepare a mineral salts medium (MSM) containing all essential nutrients except for a carbon and nitrogen source.

  • Inoculum: Obtain fresh activated sludge from a municipal wastewater treatment plant.

  • Experimental Setup:

    • In a 250 mL Erlenmeyer flask, add 100 mL of MSM.

    • Add this compound to a final concentration of 50 mg/L.

    • Inoculate with 1% (v/v) activated sludge.

    • Set up a sterile control flask with no inoculum and a positive control with a readily biodegradable substrate like glucose.

  • Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25°C in the dark.

  • Sampling and Analysis:

    • Withdraw 1 mL samples at regular intervals (e.g., 0, 1, 3, 7, 14, 28 days).

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound using HPLC-UV.

Protocol 2: Photolysis Study
  • Solution Preparation: Prepare a 10 mg/L solution of this compound in ultrapure water.

  • Experimental Setup:

    • Place 20 mL of the solution in a quartz glass reactor.

    • Position a UV lamp (e.g., 254 nm) at a fixed distance from the reactor.

    • Include a dark control by wrapping a similar reactor in aluminum foil.

  • Irradiation: Irradiate the solution while stirring continuously.

  • Sampling and Analysis:

    • Take 1 mL samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analyze the samples immediately by HPLC-UV to determine the remaining concentration of the parent compound.

    • Use HPLC-MS to identify potential photoproducts in samples with significant degradation.

Visualizations

Biodegradation_Pathway cluster_main Proposed Biodegradation Pathway of this compound This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Oxidation of propyl chain Carboxylated Intermediate Carboxylated Intermediate Hydroxylated Intermediate->Carboxylated Intermediate Further Oxidation Ring Cleavage Products Ring Cleavage Products Carboxylated Intermediate->Ring Cleavage Products Ring Hydroxylation & Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Proposed biodegradation pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Studies A Prepare Stock Solution of this compound B Set up Degradation Experiments (Biodegradation, Photolysis, etc.) A->B C Incubate under Controlled Conditions B->C D Collect Samples at Time Intervals C->D E Sample Preparation (e.g., Filtration, Extraction) D->E F Analyze by HPLC-UV (Quantify Parent Compound) E->F G Analyze by HPLC-MS (Identify Degradation Products) E->G H Data Analysis and Pathway Elucidation F->H G->H

Caption: General experimental workflow for studying degradation.

References

Common side reactions in the synthesis of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the chlorosulfonation of propylbenzene, followed by amination. The most common side reactions occur during the initial chlorosulfonation step and include:

  • Isomer Formation: The propyl group is an ortho, para director in electrophilic aromatic substitution. This means that besides the desired para-substituted product (4-propylbenzenesulfonyl chloride), the ortho-isomer (2-propylbenzenesulfonyl chloride) is also formed. Due to steric hindrance from the propyl group, the para isomer is generally the major product.

  • Sulfone Formation: A significant side reaction is the formation of a diaryl sulfone, specifically bis(4-propylphenyl) sulfone. This occurs when the initially formed 4-propylbenzenesulfonyl chloride reacts with another molecule of propylbenzene.[1][2]

  • Di-substitution: Although less common, over-reaction can lead to the formation of di-sulfonated products, such as propylbenzene-2,4-disulfonyl chloride.

  • Charring/Degradation: Chlorosulfonic acid is a highly reactive and corrosive reagent. If the reaction temperature is not carefully controlled, it can lead to the decomposition and charring of the organic material.[3]

Q2: How can I minimize the formation of the ortho-isomer?

A2: While completely eliminating the formation of the ortho-isomer is challenging, its proportion can be influenced by reaction conditions. Lower reaction temperatures during chlorosulfonation may slightly favor the formation of the para-isomer due to the higher activation energy required for substitution at the more sterically hindered ortho-position. However, the most effective method for obtaining pure this compound is through careful purification of the intermediate 4-propylbenzenesulfonyl chloride, typically by crystallization or chromatography, to separate it from the ortho-isomer before proceeding with the amination step.

Q3: What causes the formation of bis(4-propylphenyl) sulfone, and how can it be prevented?

A3: The formation of bis(4-propylphenyl) sulfone is a known side reaction in sulfonation reactions.[1][2] It occurs when the electrophilic 4-propylbenzenesulfonyl chloride intermediate reacts with another molecule of propylbenzene. To minimize sulfone formation, it is recommended to:

  • Use a molar excess of the sulfonating agent (chlorosulfonic acid) relative to propylbenzene. This ensures that the propylbenzene is consumed in the primary reaction to form the sulfonyl chloride rather than reacting with the sulfonyl chloride product.

  • Maintain a low reaction temperature.

  • Some literature suggests that the presence of certain solvents can reduce sulfone formation.[1]

Q4: My reaction mixture turned dark brown/black. What happened, and is the product salvageable?

A4: A dark coloration or charring is indicative of decomposition due to the harsh nature of chlorosulfonic acid, often caused by poor temperature control (the reaction is highly exothermic). If significant charring has occurred, the yield and purity of the desired product will be compromised. While it may be possible to isolate some of the desired product through extensive purification (e.g., column chromatography), it is often more practical to repeat the reaction with stricter temperature control. Adding the chlorosulfonic acid dropwise to the propylbenzene at a low temperature (e.g., 0-5 °C) with efficient stirring is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete chlorosulfonation reaction.- Significant formation of side products (isomers, sulfone).- Decomposition due to poor temperature control.- Loss of product during workup and purification.- Ensure a sufficient molar ratio of chlorosulfonic acid to propylbenzene.- Control the reaction temperature carefully (0-5 °C during addition).- Optimize purification steps to minimize losses.
Product contains a significant amount of an isomeric impurity The propyl group directs substitution to both the ortho and para positions.- Purify the intermediate 4-propylbenzenesulfonyl chloride by recrystallization or column chromatography before amination. The difference in polarity and crystal packing between the para and ortho isomers often allows for their separation.
Presence of a high-melting, poorly soluble impurity in the final product This is likely the bis(4-propylphenyl) sulfone side product.- To minimize its formation, use an excess of chlorosulfonic acid and maintain low reaction temperatures.- The sulfone is typically less soluble than the sulfonamide in many organic solvents, so it may be removed by filtration or careful recrystallization of the final product.
Reaction mixture is viscous and difficult to stir This can be due to the formation of sulfones or other polymeric materials.- Ensure efficient stirring throughout the addition of chlorosulfonic acid.- Consider using an appropriate inert solvent to maintain a manageable viscosity.

Reaction Pathways

The following diagram illustrates the primary synthesis route to 4-propylbenzenesulfonyl chloride and the competing side reactions.

SynthesisPathways Propylbenzene Propylbenzene Sulfone bis(4-Propylphenyl) Sulfone Propylbenzene->Sulfone Friedel-Crafts type reaction mid1 Propylbenzene->mid1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) DisulfonylChloride Propylbenzene-2,4-disulfonyl Chloride ChlorosulfonicAcid->DisulfonylChloride Further Sulfonation ChlorosulfonicAcid->mid1 p_SulfonylChloride 4-Propylbenzenesulfonyl Chloride (Major Product) p_SulfonylChloride->Sulfone Friedel-Crafts type reaction p_SulfonylChloride->DisulfonylChloride Further Sulfonation o_SulfonylChloride 2-Propylbenzenesulfonyl Chloride (Isomer) mid1->p_SulfonylChloride Electrophilic Aromatic Substitution (para) mid1->o_SulfonylChloride (ortho) mid2

Caption: Synthesis of 4-propylbenzenesulfonyl chloride and its major side products.

Experimental Protocol: Chlorosulfonation of Propylbenzene

Warning: This procedure involves highly corrosive and hazardous materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

    • Place the flask in an ice-water bath to maintain a low temperature.

  • Reagents:

    • Propylbenzene

    • Chlorosulfonic acid (handle with extreme care)

  • Procedure:

    • Charge the round-bottom flask with propylbenzene.

    • Begin stirring and cool the flask to 0-5 °C using the ice-water bath.

    • Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) to the stirred propylbenzene via the dropping funnel over a period of 1-2 hours. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions. The reaction is highly exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • The crude product can be dried under vacuum.

  • Purification:

    • The crude 4-propylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to separate it from the isomeric ortho-product and other impurities.

This purified 4-propylbenzenesulfonyl chloride is then used in the subsequent amination step to yield this compound.

References

Technical Support Center: Optimizing HPLC Analysis of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Propylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the quality of their chromatographic results, with a specific focus on achieving optimal peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, providing explanations and actionable solutions in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my this compound peak?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common problem when analyzing sulfonamides. The primary reason for this is often secondary interactions between the analyte and the stationary phase.[1][2]

  • Silanol Interactions: this compound, being a weakly basic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][3][4][5] These interactions are a common cause of peak tailing.[1][3][4][5]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and neutral forms, leading to peak asymmetry.[6][7]

  • Column Contamination: Contamination of the column inlet frit or the stationary phase can also lead to peak tailing.

Q2: How can I eliminate or reduce peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Adjust Mobile Phase pH: A common approach is to lower the mobile phase pH to approximately 2-3.[8] At this acidic pH, the residual silanol groups are protonated and less likely to interact with the basic sulfonamide.[3][9]

  • Use a Modern, End-capped Column: Employing a high-purity, end-capped C18 column is highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, minimizing their availability for secondary interactions.[3][4][10]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape.[11][12]

  • Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) can help maintain a stable pH throughout the analysis, leading to more symmetrical peaks.[8][11]

Q3: My this compound peak is exhibiting fronting. What are the likely causes and solutions?

Peak fronting, where the initial part of the peak is broad, is less common for sulfonamides but can occur.[2]

  • Sample Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting.[13][14][15] To address this, try diluting your sample or reducing the injection volume.[14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[13][15] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: In rare cases, particularly with older columns and under high aqueous mobile phase conditions, the stationary phase can collapse, leading to peak fronting.[14]

Experimental Protocols

Below is a detailed methodology for a typical reversed-phase HPLC analysis of this compound, designed to achieve good peak symmetry.

Objective: To develop a robust RP-HPLC method for the quantification of this compound with improved peak symmetry.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Triethylamine (TEA) (optional)

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Method Development and Optimization to Improve Peak Symmetry:

  • Mobile Phase pH Adjustment:

    • Prepare mobile phase A with varying concentrations of formic acid or TFA (e.g., 0.05%, 0.1%, 0.2%) to achieve a pH between 2.5 and 3.5.

    • Analyze the this compound standard with each mobile phase and observe the impact on peak shape.

  • Evaluation of Mobile Phase Additives:

    • If peak tailing persists, prepare a mobile phase containing a low concentration of TEA (e.g., 0.1% v/v) in the aqueous portion.

    • Adjust the pH of the aqueous phase to the desired level with an acid (e.g., phosphoric acid) after the addition of TEA.

    • Evaluate the effect on peak symmetry.

  • Organic Modifier Selection:

    • Compare the peak shape obtained using acetonitrile with that obtained using methanol as the organic modifier. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds.[16]

Data Presentation: Impact of Method Parameters on Peak Symmetry

The following table summarizes the expected qualitative effects of various chromatographic parameters on the peak symmetry of this compound.

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH Low pH (2.5 - 3.5)Decrease Protonates residual silanol groups, reducing their interaction with the basic analyte.[3][9]
Neutral pH (~7)Increase Silanol groups are ionized and can strongly interact with the analyte.[3]
Column Type Modern, End-capped C18Decrease Minimizes the number of available silanol groups for secondary interactions.[3][4][10]
Older, non-end-capped C18Increase A higher number of exposed silanol groups leads to increased tailing.[5]
Mobile Phase Additive Addition of TEA (0.1%)Decrease The competitive base masks the active silanol sites on the stationary phase.[11][12]
No AdditiveNo Change / Tailing Secondary silanol interactions are not mitigated.
Sample Concentration Low ConcentrationDecrease Reduces the likelihood of overloading the active sites on the column.[8]
High ConcentrationIncrease Can lead to saturation of the stationary phase and peak asymmetry.[13]

Visualizations

Troubleshooting Workflow for Peak Asymmetry

The following diagram illustrates a logical workflow for troubleshooting peak symmetry issues with this compound.

Troubleshooting_Workflow start Peak Asymmetry Observed check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_ph Is Mobile Phase pH < 3.5? tailing->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_column Using an End-capped Column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Quality End-capped Column check_column->use_endcapped No add_modifier Consider Adding TEA (0.1%) to Mobile Phase check_column->add_modifier Yes use_endcapped->add_modifier end Symmetrical Peak Achieved add_modifier->end check_overload Is Sample Concentration Too High? fronting->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute_sample->end change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for HPLC peak asymmetry.

Mechanism of Peak Tailing due to Silanol Interactions

This diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for this compound.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_solution Solution to Improve Peak Symmetry silanol Si-OH (Residual Silanol Group) interaction Secondary Interaction (Hydrogen Bonding / Ionic) sulfonamide This compound (Analyte in Mobile Phase) sulfonamide->silanol no_interaction Reduced Interaction Leads to Symmetrical Peak protonated_silanol Si-OH2+ (Protonated Silanol at Low pH) sulfonamide2 This compound

Caption: Analyte interaction with residual silanol groups.

References

Technical Support Center: Scaling Up 4-Propylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and industrially viable method for synthesizing this compound is a two-step process. The first step involves the chlorosulfonation of n-propylbenzene with chlorosulfonic acid to yield 4-propylbenzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride intermediate with an ammonia source, such as aqueous ammonia, to form the final product.

Q2: What are the critical process parameters to control during the chlorosulfonation of n-propylbenzene?

A2: Temperature control is paramount during the chlorosulfonation step. The reaction is highly exothermic, and maintaining a low temperature (typically between -5°C and 20°C) is crucial to prevent the formation of unwanted isomers and byproducts like sulfones.[1][2] The rate of addition of chlorosulfonic acid must also be carefully controlled to manage the reaction's exothermicity.[3]

Q3: How can I minimize the formation of the ortho-isomer during chlorosulfonation?

A3: The propyl group on the benzene ring is an ortho-, para-director. While the para-isomer is sterically favored and typically the major product, the formation of the ortho-isomer can be minimized by maintaining a low reaction temperature. Lower temperatures increase the selectivity for the para-substituted product.

Q4: What are common challenges encountered during the amination step?

A4: Common challenges during the amination of 4-propylbenzenesulfonyl chloride include incomplete reaction, hydrolysis of the sulfonyl chloride, and difficulty in isolating the product. Ensuring a sufficient excess of the ammonia source and maintaining an appropriate reaction temperature (often slightly elevated to drive the reaction to completion) can mitigate these issues. Careful pH control during workup is also important to ensure the sulfonamide precipitates effectively.

Q5: What are the recommended purification methods for this compound on a larger scale?

A5: On a larger scale, the most common purification method is recrystallization. A suitable solvent system (e.g., ethanol/water) can be used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the pure this compound. The purified solid can then be isolated by filtration and dried.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of 4-Propylbenzenesulfonyl Chloride in the Chlorosulfonation Step
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing. - Extend the reaction time, monitoring progress by TLC or HPLC.
Hydrolysis of Chlorosulfonic Acid - Use fresh, anhydrous chlorosulfonic acid. - Ensure all glassware and reagents are thoroughly dried before use.
Loss of Product During Workup - Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride. - Ensure the separation of the organic layer containing the product is complete.
Side Reactions - Maintain a low reaction temperature to minimize the formation of sulfone byproducts.[1] - Control the rate of addition of chlorosulfonic acid to avoid localized heating.
Problem 2: Poor Purity of this compound After Amination
Possible Cause Suggested Solution
Presence of Unreacted 4-Propylbenzenesulfonyl Chloride - Ensure a sufficient excess of ammonia is used to drive the reaction to completion. - Consider a slightly longer reaction time or gentle heating.
Hydrolysis of 4-Propylbenzenesulfonyl Chloride During Workup - Perform the workup at a low temperature. - Adjust the pH carefully during precipitation to avoid redissolving the product.
Contamination with Ammonium Chloride - Wash the crude product thoroughly with cold water to remove any residual ammonium salts.
Inefficient Recrystallization - Experiment with different solvent systems to find one with optimal solubility characteristics for the product and impurities. - Ensure slow cooling to promote the formation of pure crystals.

Quantitative Data Summary

The following table presents representative data for the synthesis of this compound, compiled from typical results for similar sulfonamide preparations. Actual results may vary depending on specific experimental conditions and scale.

Parameter Chlorosulfonation Step Amination Step Overall
Typical Yield 90-95%85-90%76-85%
Purity (by HPLC) >95% (as sulfonyl chloride)>98% (after recrystallization)>98%
Key Reaction Temperature -5°C to 20°C25°C to 50°C-
Typical Reaction Time 2-4 hours1-3 hours-

Experimental Protocols

Protocol 1: Synthesis of 4-Propylbenzenesulfonyl Chloride
  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add n-propylbenzene (1.0 eq).

  • Cooling: Cool the reactor to 0°C using a circulating chiller.

  • Reagent Addition: Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0°C and 5°C. The addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylbenzenesulfonyl chloride as an oil.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a separate reactor, add the crude 4-propylbenzenesulfonyl chloride (1.0 eq) and a suitable solvent like THF or dioxane.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq) while maintaining the temperature below 20°C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. The sulfonamide product will precipitate as a white solid.

  • Isolation: Filter the solid product and wash it thoroughly with cold water to remove any ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 230 nm.[7]

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase. Dissolve the sample to be analyzed in the mobile phase at a similar concentration.

  • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Visualizations

experimental_workflow start n-Propylbenzene chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) start->chlorosulfonation intermediate 4-Propylbenzenesulfonyl Chloride chlorosulfonation->intermediate amination Amination (Aqueous Ammonia) intermediate->amination crude_product Crude This compound amination->crude_product purification Recrystallization crude_product->purification final_product Pure This compound purification->final_product qc Quality Control (HPLC) final_product->qc

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield in Chlorosulfonation Step check_temp Was reaction temperature kept low (<5°C)? start->check_temp check_reagents Were anhydrous reagents used? check_temp->check_reagents Yes high_temp High temperature likely caused side reactions. Optimize cooling. check_temp->high_temp No check_time Was reaction time sufficient? check_reagents->check_time Yes wet_reagents Reagent hydrolysis likely occurred. Use fresh, dry reagents. check_reagents->wet_reagents No incomplete_reaction Reaction may be incomplete. Increase reaction time and monitor progress. check_time->incomplete_reaction No

Caption: Troubleshooting decision tree for low yield in the chlorosulfonation step.

References

Minimizing impurities during the synthesis of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Propylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Propylbenzenesulfonyl Chloride (Intermediate) 1. Incomplete sulfonation or chlorosulfonation. 2. Suboptimal reaction temperature. 3. Presence of moisture in reactants or glassware. 4. Loss of product during work-up.1. Ensure the correct stoichiometry of chlorosulfonic acid. Consider a two-step approach where sulfonation is performed at a lower temperature before the chlorination step at a slightly higher temperature. 2. Maintain the recommended temperature range for each step. For the initial sulfonation, a temperature of -5°C to 40°C is suggested, followed by 10°C to 60°C for the chlorination. 3. Use anhydrous propylbenzene and ensure all glassware is thoroughly dried. 4. When separating the sulfonyl chloride using ice water, perform the addition slowly to avoid hydrolysis. Ensure efficient extraction with a suitable organic solvent.
High Levels of Isomeric Impurities (2- and 3-Propylbenzenesulfonamide) 1. Reaction temperature is too high during chlorosulfonation. 2. Lack of a catalyst to promote para-selectivity.1. Carefully control the reaction temperature, especially during the initial addition of chlorosulfonic acid. Lower temperatures generally favor the formation of the para-isomer. 2. The use of an inorganic salt catalyst, such as sodium sulfate, during the sulfonation step can help suppress the formation of ortho and meta isomers.
Low Yield of this compound (Final Product) 1. Incomplete amidation of the sulfonyl chloride. 2. Hydrolysis of the 4-propylbenzenesulfonyl chloride intermediate. 3. Loss of product during recrystallization.1. Use a sufficient excess of the ammonia solution to drive the reaction to completion. Ensure adequate reaction time and temperature. 2. The sulfonyl chloride is sensitive to moisture. After its synthesis, it should be used promptly or stored under anhydrous conditions. 3. Select an appropriate recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Avoid using an excessive volume of solvent.
Product "Oils Out" During Recrystallization 1. The boiling point of the recrystallization solvent is higher than the melting point of the product. 2. The solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.
Final Product is Discolored 1. Presence of colored impurities from starting materials or side reactions.1. During the work-up, wash the organic layer with a sodium bisulfite solution to remove colored impurities. 2. If discoloration persists after recrystallization, consider treating the hot solution with a small amount of activated charcoal before hot filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common process-related impurities are the ortho- (2-propylbenzenesulfonamide) and meta- (3-propylbenzenesulfonamide) isomers formed during the chlorosulfonation of propylbenzene. Other potential impurities can include unreacted starting materials and by-products from side reactions, such as sulfones.

Q2: How can I minimize the formation of isomeric impurities?

A2: Minimizing isomeric impurities primarily involves controlling the reaction conditions during the chlorosulfonation of propylbenzene. Key strategies include:

  • Temperature Control: Maintaining a low temperature during the addition of the sulfonating agent favors the formation of the desired para-isomer.

  • Two-Step Synthesis: A two-step approach, where sulfonation is carried out at a lower temperature followed by chlorination at a moderately higher temperature, can improve selectivity.

  • Use of Catalysts: The addition of an inorganic salt like sodium sulfate may help to suppress the formation of unwanted isomers.

Q3: What is the best way to purify the final this compound product?

A3: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain in solution. Ethanol or a mixture of ethanol and water is often a suitable choice for recrystallizing sulfonamides.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q5: My 4-propylbenzenesulfonyl chloride intermediate seems to be degrading before I can use it in the next step. How can I prevent this?

A5: 4-Propylbenzenesulfonyl chloride is susceptible to hydrolysis. It is best to use it immediately after it has been synthesized and isolated. If storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize decomposition.

Experimental Protocols

Synthesis of 4-Propylbenzenesulfonyl Chloride (Two-Step Method)

This protocol is adapted from methods for preparing para-substituted alkylbenzenesulfonyl chlorides.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add n-propylbenzene and a catalytic amount of anhydrous sodium sulfate.

  • Sulfonation: Cool the flask in an ice-salt bath to between -5°C and 5°C. Slowly add chlorosulfonic acid (1.0-1.5 molar equivalents) dropwise from the dropping funnel while maintaining the internal temperature within the specified range.

  • Maturation (Sulfonation): After the addition is complete, allow the reaction mixture to stir at this temperature for 1-2 hours.

  • Chlorination: Gradually warm the reaction mixture to between 10°C and 20°C. Add a second portion of chlorosulfonic acid (1.5-2.5 molar equivalents) dropwise, again controlling the temperature.

  • Maturation (Chlorination): Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The 4-propylbenzenesulfonyl chloride will precipitate as a solid or an oil.

  • Isolation: Separate the organic layer. If it is a solid, collect it by filtration. If it is an oil, extract it with a suitable solvent like dichloromethane. Wash the organic layer with cold water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-propylbenzenesulfonyl chloride.

Synthesis of this compound (Amidation)

This is a general procedure for the amidation of a benzenesulfonyl chloride.

  • Reaction Setup: In a flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the crude 4-propylbenzenesulfonyl chloride to the cold ammonia solution with vigorous stirring. A precipitate of this compound will form.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Workflow propylbenzene Propylbenzene sulfonation Chlorosulfonation propylbenzene->sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonation intermediate 4-Propylbenzenesulfonyl Chloride sulfonation->intermediate amidation Amidation intermediate->amidation ammonia Aqueous Ammonia ammonia->amidation crude_product Crude this compound amidation->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity? check_intermediate Analyze Sulfonyl Chloride Intermediate start->check_intermediate Intermediate Stage check_final Analyze Final Product start->check_final Final Stage isomers Isomeric Impurities Present? check_intermediate->isomers low_yield_intermediate Low Yield of Intermediate? check_intermediate->low_yield_intermediate low_yield_final Low Yield of Final Product? check_final->low_yield_final adjust_temp Adjust Reaction Temperature isomers->adjust_temp Yes use_catalyst Consider Catalyst isomers->use_catalyst Yes check_reagents Check Reagent Stoichiometry & Purity low_yield_intermediate->check_reagents Yes optimize_workup Optimize Work-up Procedure low_yield_intermediate->optimize_workup Yes optimize_amidation Optimize Amidation Conditions low_yield_final->optimize_amidation Yes optimize_recrystallization Optimize Recrystallization low_yield_final->optimize_recrystallization Yes

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Stability of 4-Propylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][3] Protect solutions from light to prevent photodegradation. The solid compound is generally stable under standard ambient conditions.[2]

Q2: What is the general hydrolytic stability of this compound in aqueous solutions?

A2: Based on studies of similar sulfonamides, this compound is expected to be relatively stable in neutral and basic aqueous solutions (pH 7 and 9).[4] However, it may be susceptible to hydrolysis under acidic conditions (e.g., pH 4).[4] Hydrolysis is one of the most common pathways for abiotic degradation.[4]

Q3: What is a stability-indicating analytical method and why is it necessary?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] Such methods, typically HPLC, are crucial for stability testing because they can separate, detect, and quantify the active ingredient and any degradants that may form over time, ensuring the safety and efficacy of the product.[5][6]

Q4: Why are forced degradation (stress testing) studies required?

A4: Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] By subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, a wide range of pH, oxidation, and photolysis), these studies help in understanding degradation pathways, developing stability-indicating methods, and determining suitable storage conditions.[7][8][9]

Q5: What are common degradation pathways for sulfonamides?

A5: The degradation of sulfonamides can occur through several pathways. The most common involve the hydrolysis of the sulfonamide (S-N) bond and oxidation of the aromatic amine group.[9] The specific degradation products will depend on the stress conditions applied (e.g., pH, temperature, presence of oxidizing agents).[4]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpected Degradation 1. Contamination: Presence of incompatible materials such as strong oxidizing agents or bases.[3][10]2. Improper Storage: Exposure to light, elevated temperatures, or humidity.3. Incorrect pH: The solution pH may be in a range where the compound is unstable (e.g., highly acidic).[4]1. Ensure all glassware and solvents are clean and inert. Review the material safety data sheet (MSDS) for incompatibilities.[3][10]2. Verify storage conditions. Store in a cool, dark, and dry place in a tightly sealed container.[2]3. Buffer the solution to a pH where the compound is known to be more stable (typically neutral to slightly basic for sulfonamides).[4]
No Degradation in Forced Degradation Study 1. Stress Conditions Too Mild: The concentration of acid/base/oxidizing agent, temperature, or duration of exposure may be insufficient to induce degradation.1. Incrementally increase the severity of the stress conditions. For thermal stress, increase temperature in 10°C increments. For hydrolysis, increase the concentration of acid/base or the exposure time.[8]
Excessive Degradation (>20%) in Forced Degradation Study 1. Stress Conditions Too Harsh: The goal of forced degradation is typically to achieve 5-20% degradation to allow for the identification of degradants without completely destroying the sample.[11]1. Reduce the severity or duration of the stress condition. For example, use a lower concentration of acid/base (e.g., 0.1 M instead of 1 M), lower the temperature, or shorten the exposure time.[8]
Inconsistent Analytical Results (HPLC) 1. Non-validated Method: The analytical method may not be stability-indicating, leading to co-elution of the parent drug and degradants.2. Sample Preparation Error: Inconsistent dilutions or handling of samples.3. System Suitability Failure: The HPLC system may not be performing optimally (e.g., column degradation, mobile phase issues).1. Develop and validate a stability-indicating HPLC method. Perform forced degradation on the API and ensure all degradant peaks are resolved from the main peak.[5]2. Review and standardize the sample preparation protocol. Use calibrated equipment.3. Perform system suitability tests before each run to ensure the system is working correctly. Check column performance and mobile phase preparation.

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for analyzing the samples from these studies. A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[12][13]

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable co-solvent if necessary, and then dilute with the stressor solutions.

  • Acid Hydrolysis:

    • Add the stock solution to 0.1 M to 1.0 M HCl.[8]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a predefined period (e.g., up to 7 days).[8]

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Repeat the procedure using 0.1 M to 1.0 M NaOH.[8]

    • Neutralize samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure using purified water (e.g., HPLC-grade) at the same temperature.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Procedure:

    • Add the solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8]

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at appropriate time points.

    • Dilute samples with the mobile phase to the target concentration for HPLC analysis.

Protocol 3: Thermal Degradation
  • Preparation: Place the solid this compound powder in a suitable container (e.g., glass vial).

  • Procedure:

    • Expose the solid sample to dry heat in a calibrated oven at an elevated temperature (e.g., 60°C or higher, at least 10°C above the accelerated stability condition).[14]

    • Withdraw samples at various time points.

    • For analysis, dissolve the solid sample in a suitable solvent and dilute to the target concentration.

Protocol 4: Photolytic Degradation
  • Preparation: Prepare both a solid sample and a solution (e.g., 1 mg/mL) of this compound.

  • Procedure:

    • Expose the samples to a controlled light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.[7][9]

    • Prepare control samples by wrapping them in aluminum foil to protect them from light and store them under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress & Stability Studies cluster_2 Phase 3: Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Q2) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products & Pathways C->D E Place Batches on Stability (Long-Term & Accelerated) D->E F Analyze Samples at Time Points E->F G Evaluate Data & Trends F->G H Establish Shelf-Life & Storage Conditions G->H

Caption: High-level workflow for pharmaceutical stability testing.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare this compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox photo Photolysis (ICH Q1B Light Exposure) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis photo->analysis evaluation Evaluate Degradation Profile Identify Degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound p1 4-Propylbenzenesulfonic Acid parent->p1 Hydrolysis (Acid/Base) p2 Amines (from S-N cleavage) parent->p2 Hydrolysis (S-N Cleavage) p3 Oxidized Species (e.g., N-oxide) parent->p3 Oxidation p4 Other Related Substances parent->p4 Photolysis / Thermal Stress

Caption: Potential degradation pathways for this compound.

References

Refining experimental procedures for synthesizing 4-Propylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propylbenzenesulfonamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. First, n-propylbenzene undergoes chlorosulfonation to form 4-propylbenzenesulfonyl chloride. This intermediate is then reacted with ammonia or an appropriate amine to yield the desired this compound analog.

Q2: What are the key challenges in the chlorosulfonation of n-propylbenzene?

A2: The primary challenges include controlling the formation of isomers (ortho-, meta-, para-), preventing polysulfonation, and minimizing the production of side products like sulfones.[1][2] The reaction is also highly exothermic and requires careful temperature control.

Q3: How can I favor the formation of the para-isomer (4-propylbenzenesulfonyl chloride)?

A3: Utilizing a two-step addition of chlorosulfonic acid can enhance the yield of the para-isomer.[3] An initial sulfonation at a lower temperature followed by a higher temperature chlorination step can effectively suppress the formation of other isomers.[3] The use of an inorganic salt catalyst, such as sodium sulfate, can also improve selectivity and yield.[2]

Q4: What are common issues during the amination of 4-propylbenzenesulfonyl chloride?

A4: Common issues include incomplete reactions, difficulty in product isolation, and potential hydrolysis of the sulfonyl chloride. Ensuring an adequate excess of the amine and maintaining appropriate temperature control are crucial for driving the reaction to completion and minimizing side reactions.[4]

Q5: What are the recommended purification methods for this compound?

A5: The final product can be purified by conventional methods such as recrystallization or reslurrying in a suitable organic solvent.[4] For laboratory-scale purification, silica gel column chromatography can also be employed to achieve high purity.[5]

Troubleshooting Guides

Low Yield of 4-Propylbenzenesulfonyl Chloride
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield Incomplete reaction due to insufficient chlorosulfonic acid.Increase the molar ratio of chlorosulfonic acid to n-propylbenzene. A two-step addition with an initial sulfonation followed by chlorination can improve conversion.[3]
Reaction temperature is too low, leading to a slow reaction rate.Maintain the reaction temperature within the optimal range for each step (e.g., 5-15°C for initial sulfonation and 15-25°C for the subsequent chlorination).[3]
Formation of significant amounts of sulfone byproducts.The use of an inorganic salt catalyst like sodium sulfate can suppress the formation of sulfone byproducts.[2]
High proportion of ortho/meta isomers Reaction temperature is too high during the initial sulfonation.Conduct the initial sulfonation step at a lower temperature (e.g., -5°C to 10°C) to favor para-substitution.[3]
Rapid addition of chlorosulfonic acid.Add the chlorosulfonic acid slowly and dropwise to maintain better temperature control and selectivity.
Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of sulfonyl chloride Insufficient amount of amine or ammonia.Use a molar excess of the amine or ammonium hydroxide to ensure the complete conversion of the sulfonyl chloride.[4]
Reaction temperature is too low.The amination reaction can be carried out at an elevated temperature (e.g., 40-95°C) to increase the reaction rate.[4]
Product loss during workup Hydrolysis of the unreacted sulfonyl chloride.After the reaction, the mixture can be poured onto ice and water to precipitate the sulfonamide and hydrolyze any remaining sulfonyl chloride.[4]
Product is soluble in the workup solvent.Ensure the pH is adjusted appropriately to precipitate the sulfonamide. The product can be dissolved in a suitable alkali and then reprecipitated by adding a dilute acid.[4]
Presence of impurities in the final product Incomplete reaction or side reactions.Purify the crude product by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[4][5]

Experimental Protocols

Synthesis of 4-Propylbenzenesulfonyl Chloride

This protocol is adapted from a two-step synthesis method for p-substituted alkylbenzene sulfonyl chlorides.[3]

Materials:

  • n-Propylbenzene

  • Chlorosulfonic acid

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • In a four-necked flask equipped with a stirrer, dropping funnel, and thermometer, add n-propylbenzene and a catalytic amount of anhydrous sodium sulfate.

  • Cool the mixture to 5-10°C using an ice bath.

  • Slowly add the first portion of chlorosulfonic acid dropwise while maintaining the temperature between 5-15°C.

  • After the initial addition, allow the reaction to stir at 10-15°C for 30 minutes.

  • Increase the reaction temperature to 15-25°C and slowly add the second portion of chlorosulfonic acid.

  • Once the addition is complete, continue stirring at 20-25°C for 2-3 hours to complete the reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain crude 4-propylbenzenesulfonyl chloride.

Synthesis of this compound

This protocol is based on a general procedure for the amination of arylsulfonyl chlorides.[4]

Materials:

  • 4-Propylbenzenesulfonyl chloride

  • Ammonium hydroxide (28-30%)

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • In a reaction flask, add the crude 4-propylbenzenesulfonyl chloride.

  • Add a mixture of ammonium hydroxide and water.

  • Heat the mixture with stirring to a temperature between 40-95°C for 1-3 hours.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid. If not, acidify the solution with dilute hydrochloric acid to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_step3 Step 3: Purification start1 n-Propylbenzene + Chlorosulfonic Acid reaction1 Reaction at controlled temperatures (0-25°C) start1->reaction1 workup1 Quench with Ice Water reaction1->workup1 product1 4-Propylbenzenesulfonyl Chloride (Crude) workup1->product1 start2 4-Propylbenzenesulfonyl Chloride (Crude) product1->start2 reaction2 Reaction at 40-95°C start2->reaction2 reagent2 Ammonium Hydroxide reagent2->reaction2 workup2 Acidification & Precipitation reaction2->workup2 product2 This compound (Crude) workup2->product2 start3 This compound (Crude) product2->start3 purification Recrystallization or Column Chromatography start3->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_chlorosulfonation Chlorosulfonation Issues cluster_amination Amination Issues start Low Yield of Final Product low_sulfonyl_chloride Low Yield of 4-Propylbenzenesulfonyl Chloride start->low_sulfonyl_chloride Check intermediate yield low_sulfonamide Low Yield of This compound start->low_sulfonamide Check final step yield cause1 Incomplete Reaction low_sulfonyl_chloride->cause1 cause2 Isomer Formation low_sulfonyl_chloride->cause2 cause3 Side Reactions (Sulfones) low_sulfonyl_chloride->cause3 solution1 Adjust Stoichiometry & Temperature cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Use Catalyst cause3->solution3 cause4 Incomplete Amination low_sulfonamide->cause4 cause5 Product Loss During Workup low_sulfonamide->cause5 solution4 Increase Amine Excess & Temperature cause4->solution4 solution5 Optimize pH for Precipitation cause5->solution5

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical techniques used for the structural validation of synthesized 4-Propylbenzenesulfonamide. The performance of these techniques is compared with data from a structurally similar alternative, 4-methylbenzenesulfonamide, to provide a clear benchmark for validation. This document includes detailed experimental protocols and presents quantitative data in structured tables for ease of comparison.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. As with any synthesized compound intended for research or pharmaceutical development, rigorous structural validation is paramount to ensure its identity, purity, and integrity. This guide outlines the key analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a practical context for the analysis of this compound, we will compare its expected spectral data with the experimental data of 4-methylbenzenesulfonamide. The substitution of a methyl group with a propyl group on the benzene ring is expected to produce discernible differences in the spectral data, which will be highlighted in the following sections.

Comparative Analysis of Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for 4-methylbenzenesulfonamide and this compound.

Table 1: ¹H NMR Data (Predicted for this compound)

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)NH₂ Protons (ppm)
4-Methylbenzenesulfonamide~7.3 (d), ~7.8 (d)~2.4 (s, 3H)~7.2 (s, 2H)
This compound~7.3 (d), ~7.7 (d)~2.6 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H)~7.2 (s, 2H)

Table 2: ¹³C NMR Data (Predicted for this compound)

CompoundAromatic Carbons (ppm)Alkyl Carbons (ppm)
4-Methylbenzenesulfonamide~127, ~130, ~137, ~143~21
This compound~127, ~129, ~138, ~148~38, ~24, ~14

Table 3: FT-IR Data (KBr Pellet)

CompoundN-H Stretch (cm⁻¹)S=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
4-Methylbenzenesulfonamide~3300-3400~1330, ~1160~3000-3100~2850-2950
This compound~3300-3400~1330, ~1160~3000-3100~2850-2950

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Methylbenzenesulfonamide171155, 91, 65
This compound199155, 119, 91, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 512-2048 scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[1]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for structural validation and the logical relationship between the two compared compounds.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison synthesis Synthesize this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterize Structure ftir FT-IR Spectroscopy synthesis->ftir Identify Functional Groups ms Mass Spectrometry synthesis->ms Determine Molecular Weight data_analysis Analyze Spectra nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Compare with 4-Methylbenzenesulfonamide Data data_analysis->comparison conclusion Confirm Structure comparison->conclusion

Experimental workflow for structural validation.

structure_comparison compound1 4-Methylbenzenesulfonamide C₇H₉NO₂S MW: 171.22 g/mol relation Structural Difference: Methyl vs. Propyl Group compound1->relation compound2 This compound C₉H₁₃NO₂S MW: 199.27 g/mol relation->compound2

Structural relationship and key differences.

References

Comparative Analysis of the Biological Activity of 4-Propylbenzenesulfonamide and Related 4-Alkylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-propylbenzenesulfonamide derivatives and their structurally related 4-alkyl analogs. Due to a scarcity of comprehensive studies on a homologous series of this compound derivatives, this guide draws upon available data for various 4-alkylbenzenesulfonamides to establish a structure-activity relationship and offer insights into their therapeutic potential. The information is curated from peer-reviewed research to facilitate further investigation and drug discovery efforts in this chemical space.

The benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. The nature and position of substituents on the benzene ring play a crucial role in determining the pharmacological profile of these compounds. This guide focuses on derivatives with an alkyl group at the para-position, with a particular interest in the 4-propyl substituent, to elucidate the impact of alkyl chain length and branching on biological activity.

I. Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of 4-alkylbenzenesulfonamide derivatives across various therapeutic areas. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity of 4-Alkylbenzenesulfonamide Derivatives
Compound ID4-Alkyl SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
1 MethylStaphylococcus aureus32 - 512[1]
2 IsopropylStaphylococcus aureus3.9[2]
3 IsopropylAcinetobacter xylosoxidans3.9[2]
4 tert-ButylGram-positive & Gram-negative bacteriaPotent activity reported[2]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
Compound IDDerivative DescriptionCancer Cell LineActivity (IC₅₀ in µM)Reference
5 (4e) Thiazol-4-one-benzenesulfonamideMDA-MB-231 (Breast)3.58[3]
6 (4e) Thiazol-4-one-benzenesulfonamideMCF-7 (Breast)4.58[3]
7 (4g) Thiazol-4-one-benzenesulfonamide with p-nitrobenzylideneMCF-7 (Breast)2.55[3]
8 (4) Pyrazolo[1,5-a][2][4][5]triazine derivativeLeukemia0.32[6]
9 (4) Pyrazolo[1,5-a][2][4][5]triazine derivativeColon Cancer0.49 - 0.89[6]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 3: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
Compound IDDerivative DescriptionCA IsoformActivity (Kᵢ in nM)Reference
10 (4ITP) 4-Phenylacetamidomethyl-benzenesulfonamidehCA I75[4]
11 (4ITP) 4-Phenylacetamidomethyl-benzenesulfonamidehCA II54[4]
12 (4ITP) 4-Phenylacetamidomethyl-benzenesulfonamidehCA VA/VB8.3 - 8.6[4]
13 (31) 4-substituted diazobenzenesulfonamidehCA I0.006 (K[1]
14 (20) N-aryl-β-alanine derivativehCA XII1850 (K[1]

Kᵢ: Inhibition constant; K: Dissociation constant. Lower values indicate higher potency.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for benzenesulfonamide derivatives.

A. Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: A fresh culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. In Vitro Anticancer Activity - MTT Assay

The cytotoxic effect of the compounds on cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

C. Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against various carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO₂ hydration assay.

  • Enzyme and Substrate Preparation: Purified recombinant human CA isoforms are used. A CO₂-saturated solution is prepared by bubbling CO₂ gas through chilled, distilled water.

  • Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme solution (in the absence and presence of the inhibitor) is mixed with the CO₂-saturated solution.

  • pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton leads to a decrease in pH, which is monitored using a pH indicator (e.g., phenol red) by measuring the change in absorbance at a specific wavelength.

  • Inhibition Constant (Kᵢ) Determination: The initial rates of the enzymatic reaction are measured at different inhibitor concentrations. The Kᵢ values are then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

III. Visualizations

The following diagrams illustrate a key signaling pathway targeted by some benzenesulfonamide derivatives and a general experimental workflow for their biological evaluation.

anticancer_pathway cluster_inhibition Mechanism of Action cluster_cellular_effect Cellular Consequences Benzenesulfonamide Derivative Benzenesulfonamide Derivative CA IX CA IX Benzenesulfonamide Derivative->CA IX Inhibition pH Homeostasis Disruption pH Homeostasis Disruption CA IX->pH Homeostasis Disruption Metabolic Stress Metabolic Stress pH Homeostasis Disruption->Metabolic Stress Apoptosis Apoptosis Metabolic Stress->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by benzenesulfonamide derivatives disrupts pH homeostasis, leading to metabolic stress and ultimately apoptosis in cancer cells.

experimental_workflow Synthesis of Derivatives Synthesis of Derivatives Structural Characterization Structural Characterization Synthesis of Derivatives->Structural Characterization In Vitro Biological Screening In Vitro Biological Screening Structural Characterization->In Vitro Biological Screening Lead Compound Identification Lead Compound Identification In Vitro Biological Screening->Lead Compound Identification SAR Analysis SAR Analysis In Vitro Biological Screening->SAR Analysis In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Lead Compound Identification->SAR Analysis

Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of novel benzenesulfonamide derivatives.

References

Assessing the Cross-Reactivity of 4-Propylbenzenesulfonamide with Sulfa Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Propylbenzenesulfonamide and traditional sulfa drugs, with a focus on the potential for immunological cross-reactivity. The information presented herein is intended to inform preclinical and clinical risk assessments.

Introduction: Structural Comparison and Hypersensitivity

Sulfonamide drugs are a broad class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). While this shared moiety raises concerns about cross-reactivity, significant structural differences between subclasses of sulfonamides play a crucial role in their potential to elicit hypersensitivity reactions.

Sulfa antibiotics , such as sulfamethoxazole, are a common cause of drug hypersensitivity reactions.[1][2] These reactions are often attributed to two key structural features:

  • An aromatic amine (arylamine) group at the N4 position of the benzene ring.

  • A heterocyclic ring at the N1 position of the sulfonamide nitrogen.

The N4-arylamine group is particularly implicated in the formation of reactive metabolites that can act as haptens, initiating an immune response.[2][3]

This compound , in contrast, is a non-antibiotic sulfonamide. Its chemical structure is distinguished by the absence of the N4-arylamine group, a critical feature in the immunogenicity of sulfa antibiotics. This structural difference strongly suggests a reduced likelihood of cross-reactivity with antibiotic sulfonamides.

Table 1: Structural Comparison

FeatureThis compoundRepresentative Sulfa Antibiotic (Sulfamethoxazole)
Core Structure BenzenesulfonamideBenzenesulfonamide
N4 Position Propyl groupArylamine group (-NH₂)
N1 Position UnsubstitutedIsoxazole ring
Potential for Reactive Metabolite Formation via N4-arylamine Low to negligibleHigh

Experimental Assessment of Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a series of in vitro and in vivo studies are recommended. The following sections outline the protocols for key experiments designed to generate comparative data.

In Vitro Assays

2.1.1. Lymphocyte Transformation Test (LTT)

The LTT is a well-established method for detecting drug-specific memory T-cells, which are key mediators of delayed-type hypersensitivity reactions to sulfonamides.[4][5][6]

Experimental Protocol: Lymphocyte Transformation Test

  • Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from sulfa-allergic and non-allergic healthy donors.

  • Cell Culture: Culture the PBMCs in a suitable medium.

  • Drug Exposure: Expose the cultured cells to a range of concentrations of this compound, sulfamethoxazole (positive control), and a vehicle control.

  • Incubation: Incubate the cells for 5-7 days to allow for lymphocyte proliferation.

  • Proliferation Assay: Measure lymphocyte proliferation using a standard method, such as ³H-thymidine incorporation or a non-radioactive colorimetric assay (e.g., BrdU).

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the presence of the drug by the mean proliferation of the vehicle control. An SI ≥ 2 is typically considered a positive response.

2.1.2. Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the activation of basophils in response to an allergen, which is useful for assessing IgE-mediated immediate-type hypersensitivity.[7][8][9][10][11]

Experimental Protocol: Basophil Activation Test

  • Sample Collection: Obtain whole blood from sulfa-allergic and non-allergic donors.

  • Drug Stimulation: Incubate the blood samples with various concentrations of this compound, sulfamethoxazole (positive control), anti-IgE (positive control), and a buffer control.

  • Staining: Stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and activation markers (e.g., CD63 and CD203c).

  • Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of activated basophils.

  • Data Analysis: Compare the percentage of activated basophils in the drug-treated samples to the controls. A significant increase in activation compared to the negative control indicates a positive response.

Table 2: Proposed In Vitro Cross-Reactivity Panel

AssayTest CompoundPositive ControlNegative ControlEndpoint
Lymphocyte Transformation Test (LTT) This compoundSulfamethoxazoleVehicleStimulation Index (SI)
Basophil Activation Test (BAT) This compoundSulfamethoxazole, anti-IgEBufferPercentage of activated basophils
Cytokine Profiling This compoundSulfamethoxazoleVehicleLevels of IFN-γ, IL-5, IL-13
Reactive Metabolite Trapping This compoundSulfamethoxazoleVehicleDetection of glutathione adducts
Proposed In Vivo Studies

Should in vitro data suggest a potential for cross-reactivity, further evaluation using animal models may be warranted.

2.2.1. Animal Models of Drug Hypersensitivity

Rodent models, such as the popliteal lymph node assay (PLNA) in mice or rats, can be employed to assess the sensitizing potential of this compound in comparison to known sulfa allergens.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound cross-reactivity.

G cluster_0 In Vitro Assessment cluster_1 Data Analysis & Interpretation cluster_2 In Vivo Confirmation (If required) cluster_3 Final Assessment start Obtain Blood Samples (Sulfa-Allergic & Healthy Donors) ltt Lymphocyte Transformation Test (LTT) start->ltt Expose cells to: - this compound - Sulfamethoxazole - Controls bat Basophil Activation Test (BAT) start->bat Expose cells to: - this compound - Sulfamethoxazole - Controls cytokine Cytokine Profiling start->cytokine Expose cells to: - this compound - Sulfamethoxazole - Controls metabolite Reactive Metabolite Assay start->metabolite Expose cells to: - this compound - Sulfamethoxazole - Controls analyze Compare responses to This compound vs. Sulfamethoxazole ltt->analyze bat->analyze cytokine->analyze metabolite->analyze risk Assess Risk of Cross-Reactivity analyze->risk animal Animal Models (e.g., PLNA) risk->animal If in vitro data is positive conclusion Conclusion on Cross-Reactivity Potential risk->conclusion If in vitro data is negative animal->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Signaling Pathway of T-Cell Mediated Sulfa Drug Hypersensitivity

Delayed-type hypersensitivity reactions to sulfa drugs are primarily mediated by T-cells. The following diagram outlines the key steps in this immunological pathway.

G cluster_0 Initiation Phase cluster_1 Antigen Presentation cluster_2 T-Cell Activation & Effector Phase drug Sulfamethoxazole metabolism Metabolism (e.g., CYP450) drug->metabolism hapten Reactive Metabolite (Hapten) metabolism->hapten complex Hapten-Protein Complex hapten->complex protein Self-Protein protein->complex apc Antigen Presenting Cell (APC) complex->apc Internalization uptake Uptake & Processing apc->uptake mhc MHC Class II Presentation uptake->mhc tcell Naive T-Cell mhc->tcell TCR Recognition activation T-Cell Activation & Proliferation tcell->activation cytokines Cytokine Release (e.g., IFN-γ, IL-5) activation->cytokines response Clinical Manifestations (e.g., Rash, Fever) cytokines->response

Caption: Simplified signaling pathway of T-cell mediated sulfa drug hypersensitivity.

Conclusion

Based on structural analysis, this compound lacks the key N4-arylamine moiety responsible for the immunogenicity of many sulfa antibiotics. This fundamental difference suggests a low probability of cross-reactivity. However, to provide a definitive risk assessment, the experimental plan outlined in this guide is recommended. The proposed in vitro assays will provide crucial data on the potential for both immediate and delayed-type hypersensitivity reactions, enabling a robust evaluation of the cross-reactive potential of this compound with sulfa drugs.

References

A Comparative Guide to the Preclinical Efficacy of Benzenesulfonamide Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery, renowned for its role in developing potent enzyme inhibitors.[1][2] A primary focus has been the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key target in oncology. Overexpressed in various hypoxic tumors, CA IX contributes to the acidic tumor microenvironment, promoting cancer progression, metastasis, and resistance to therapy.[3][4] Consequently, benzenesulfonamide-based CA IX inhibitors are a promising class of anticancer agents.[5]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel ureido-substituted benzenesulfonamide analogs, using the clinical candidate SLC-0111 as a reference compound. We will examine the enzymatic inhibition, cell-based cytotoxicity, and anti-tumor effects in xenograft models to illustrate the critical transition from laboratory assays to preclinical animal studies.

I. In Vitro Efficacy Evaluation

The initial assessment of benzenesulfonamide analogs begins with in vitro assays to determine their potency and selectivity against the target enzyme and their cytotoxic effects on cancer cells.

Enzymatic Inhibition Assays

The primary in vitro evaluation measures the direct inhibitory effect of the compounds on specific human (h) carbonic anhydrase isoforms. The inhibition constant (Kᵢ) is a quantitative measure of potency, with lower values indicating a stronger inhibitor.

A study characterized a promising analog, FC-531, alongside the reference compound SLC-0111.[3] Their inhibitory activities were tested against four key hCA isoforms: the cytosolic and ubiquitous hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[3][6]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
FC-531 9.711506.22.3
SLC-0111 98501210045.14.5
Data sourced from a 2025 study on ureido-substituted benzenesulfonamide inhibitors.[3]

The data reveals that both compounds are potent, low-nanomolar inhibitors of the target isoforms hCA IX and hCA XII.[3] Notably, FC-531 shows significantly higher potency against hCA IX compared to SLC-0111 (Kᵢ of 6.2 nM vs. 45.1 nM). However, FC-531 also strongly inhibits the off-target isoform hCA I, whereas SLC-0111 is highly selective, showing minimal inhibition of the cytosolic isoforms hCA I and II.[3] This highlights a critical aspect of drug development: balancing target potency with isoform selectivity to minimize potential side effects.

Cell-Based Cytotoxicity Assays

Following enzymatic assays, the compounds are evaluated for their ability to inhibit the growth of cancer cell lines. These assays, often conducted under hypoxic conditions that mimic the tumor microenvironment and enhance CA IX expression, determine the half-maximal inhibitory concentration (IC₅₀).[3]

CompoundA549 (Lung) IC₅₀, µMHCT116 (Colon) IC₅₀, µMMDA-MB-231 (Breast) IC₅₀, µMU-87 MG (Glioblastoma) IC₅₀, µM
FC-531 24.118.216.519.3
SLC-0111 20.325.115.122.4
IC₅₀ values determined under hypoxic conditions (1% O₂). Data sourced from a 2025 study.[3]

Both inhibitors demonstrated significant growth reduction across all tested cancer cell lines, confirming that their enzymatic inhibition translates to cellular activity.[3] The IC₅₀ values are in the micromolar range, which is common for CA inhibitors, as their mechanism often involves cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects.

Experimental Protocols: In Vitro Assays

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

  • Principle: This assay measures the inhibition of CA-catalyzed CO₂ hydration. An indicator dye is used to monitor the pH change as CO₂ is converted to bicarbonate and a proton.

  • Procedure:

    • Recombinant hCA isoforms are purified.

    • A CO₂-saturated solution is rapidly mixed with a buffer solution (e.g., Tris-HCl) containing the specific CA isoenzyme, a pH indicator (e.g., 4-nitrophenol), and varying concentrations of the benzenesulfonamide inhibitor.

    • The time course of the pH change is monitored spectrophotometrically at a specific wavelength.

    • Inhibition constants (Kᵢ) are calculated by fitting the enzyme kinetics data to the Michaelis-Menten equation, as modified by the Cheng-Prusoff equation.

Cell Viability (MTT/MTS) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain mitochondrial reductases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[7][8]

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of concentrations of the benzenesulfonamide compounds and incubated for a specified period (e.g., 48-72 hours), often in a hypoxic chamber (1% O₂).

    • An MTT or MTS reagent is added to each well, and the plates are incubated for 2-4 hours.

    • A solubilizing agent (for MTT) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[9]

II. In Vivo Efficacy Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their anti-tumor efficacy, safety, and pharmacokinetic properties in a whole-organism setting.[10] The human tumor xenograft model in immunodeficient mice is a standard preclinical model.[10][11]

Breast Cancer Xenograft Model

In a key in vivo study, the efficacy of FC-531 was evaluated in a xenograft model using MDA-MB-231 triple-negative breast cancer cells.

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI %)
Vehicle Control -0%
FC-531 25 mg/kg, daily49%
Data represents TGI at the end of the study. Sourced from a 2025 study.[3]

The results demonstrated that FC-531 significantly reduced tumor growth in vivo, with a TGI of 49% compared to the vehicle-treated control group.[3] This outcome confirms that the compound retains its anti-neoplastic activity in a complex biological system, validating the in vitro findings and supporting its potential as an anticancer agent.

Experimental Protocols: In Vivo Assays

Human Tumor Xenograft Mouse Model

  • Principle: This model involves implanting human cancer cells into immunodeficient mice to grow a tumor, which can then be used to test the efficacy of anticancer drugs.[10]

  • Procedure:

    • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) is mixed with Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly with calipers using the formula: Volume = (Length x Width²)/2.[12]

    • Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups.[10] The test compound (e.g., FC-531) is administered daily via a suitable route (e.g., oral gavage), while the control group receives the vehicle.[13]

    • Data Analysis: The percentage of Tumor Growth Inhibition (TGI) is calculated for the treatment group relative to the vehicle control group.[12]

Visualizing the Drug Discovery Workflow and Mechanism

To better understand the process and the underlying biological rationale, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation CompoundLib Benzenesulfonamide Analogs EnzymeAssay Enzymatic Assay (hCA I, II, IX, XII) CompoundLib->EnzymeAssay Test for Potency (Ki) CellAssay Cell-Based Assay (IC50 on Cancer Lines) EnzymeAssay->CellAssay Select Potent/Selective Hits Xenograft Xenograft Model (e.g., MDA-MB-231) CellAssay->Xenograft Advance Lead Compound Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Evaluate Anti-Tumor Effect

Caption: Preclinical drug discovery workflow for benzenesulfonamide analogs.

G cluster_0 Tumor Microenvironment cluster_1 Cellular pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Overexpression (on cell surface) HIF1a->CA9 Induces CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX Catalysis Acidosis Extracellular Acidosis HCO3_H->Acidosis H⁺ Export Progression Tumor Progression & Metastasis Acidosis->Progression Drug Benzenesulfonamide Inhibitor (e.g., FC-531) Drug->CO2_H2O Inhibits

Caption: Mechanism of action for benzenesulfonamide-based CA IX inhibitors.

III. Conclusion: Bridging In Vitro and In Vivo Data

The journey of a benzenesulfonamide analog from a chemical library to a potential clinical candidate is a multi-step process where in vitro and in vivo studies provide complementary and essential data.

  • In Vitro assays are crucial for initial high-throughput screening, establishing structure-activity relationships, and quantifying a compound's potency and selectivity against its molecular target.[1][9] The enzymatic and cellular assays for FC-531 and SLC-0111 clearly defined their inhibitory profiles.

  • In Vivo studies are indispensable for evaluating how a compound behaves in a complex physiological system.[10] The xenograft model confirmed that FC-531's potent in vitro activity translates into a significant anti-tumor effect, a critical step in validating its therapeutic potential.

The correlation between these two phases is fundamental but not always direct; factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence a drug's efficacy in vivo.[14][15] The successful transition of FC-531 from potent in vitro inhibitor to an effective agent in an in vivo cancer model underscores the value of this comprehensive, multi-faceted approach in modern drug development.

References

Comparison of HPLC with other analytical techniques for 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Propylbenzenesulfonamide, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of such non-volatile organic compounds. However, a range of alternative and complementary analytical techniques are available, each offering distinct advantages in terms of speed, resolution, sensitivity, and cost. This guide provides an objective comparison of HPLC with other analytical methods—Gas Chromatography (GC), Thin-Layer Chromatography (TLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry—for the analysis of this compound, supported by experimental protocols and performance data.

At a Glance: Performance Comparison

The selection of an optimal analytical technique is contingent on the specific requirements of the analysis, including the sample matrix, the need for quantitation versus qualitative identification, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Analytical TechniquePrincipleLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase> 0.99998 - 102%< 2%~0.2 µg/mL~0.6 µg/mL
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase> 0.99595 - 105%< 5%~0.1 µg/mL~0.5 µg/mL
TLC-Densitometry Partitioning between a liquid mobile phase and a solid stationary phase on a plate> 0.9990 - 110%< 10%~1 µ g/spot ~3 µ g/spot
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field> 0.9995 - 105%< 5%~1 µg/mL~5 µg/mL
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution> 0.9997 - 103%< 3%~0.5 µg/mL~1.5 µg/mL

Visualizing the Analytical Workflow

The general workflow for the analysis of this compound involves several key stages, from initial sample handling to final data interpretation. The specific steps can vary depending on the chosen analytical technique.

General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex matrices Dissolution->Extraction Filtration Filtration through a 0.45 µm filter Extraction->Filtration HPLC HPLC Filtration->HPLC Introduction of prepared sample GC GC Filtration->GC Introduction of prepared sample TLC TLC Filtration->TLC Introduction of prepared sample CE CE Filtration->CE Introduction of prepared sample Spectro UV-Vis Spectrophotometry Filtration->Spectro Introduction of prepared sample Detection Detection (e.g., UV, MS, FID) HPLC->Detection GC->Detection TLC->Detection CE->Detection Spectro->Detection Quantification Quantification based on calibration curve Detection->Quantification Identification Identification based on retention time, mass spectrum, or Rf Detection->Identification

Caption: A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the discussed analytical techniques. These protocols are based on established methods for sulfonamides and structurally similar compounds and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid can be used. The exact ratio may need to be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 230 nm is appropriate for the benzene sulfonamide chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability.

Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (for FID).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) may be necessary to improve peak shape and thermal stability.

  • Calibration: Prepare a series of standard solutions of the derivatized this compound and construct a calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of a wide range of compounds.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.8).

  • Sample Application: Dissolve the sample in a volatile solvent and apply a small spot onto the TLC plate baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated spots under UV light at 254 nm. The spots can also be visualized by staining with a suitable reagent, such as a potassium permanganate solution.

  • Quantification: For quantitative analysis, the spots can be scraped off, the analyte eluted, and its concentration determined by another method, or more commonly, by using a TLC scanner (densitometer).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it a valuable alternative to HPLC, particularly for charged or highly polar compounds.

Experimental Protocol:

  • Instrumentation: A CE system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as 25 mM sodium phosphate buffer at pH 7.0.

  • Voltage: A separation voltage of around 20 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at approximately 230 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer. Filter the sample before analysis.

  • Calibration: Prepare standards in the BGE and construct a calibration curve based on peak area or height.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is particularly useful for the analysis of pure substances or simple mixtures.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which this compound is soluble, such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV range (typically 200-400 nm). The expected λmax is around 230 nm.

  • Sample Preparation: Prepare a stock solution of the sample of known concentration and dilute it to fall within the linear range of the Beer-Lambert law.

  • Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration.

  • Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Logical Relationships in Analytical Method Selection

The choice of an analytical technique for this compound is guided by a logical consideration of the analytical problem at hand.

Decision Tree for Analytical Method Selection Start Analytical Goal for this compound Quant Quantitative Analysis? Start->Quant Qual Qualitative Identification? Start->Qual Purity High Purity Sample? Quant->Purity Yes Complex Complex Matrix? Quant->Complex No GCMS GC-MS Qual->GCMS Definitive ID TLC TLC Qual->TLC Rapid Screening HPLC HPLC Purity->HPLC No Spectro UV-Vis Spectrophotometry Purity->Spectro Yes Complex->HPLC Yes Complex->GCMS Yes CE CE

Caption: A decision-making flowchart for selecting an analytical technique.

Comparative Analysis of 4-Propylbenzenesulfonamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of benzenesulfonamide derivatives reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of 4-propylbenzenesulfonamide analogs, focusing on their efficacy as carbonic anhydrase inhibitors and anticancer agents, supported by experimental data and detailed protocols.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. By systematically modifying the substituents on the phenyl ring and the sulfonamide group, researchers can fine-tune the pharmacological properties of these compounds, leading to the development of potent and selective inhibitors for various biological targets. This guide explores the structure-activity relationships (SAR) of derivatives conceptually related to this compound, with a particular focus on their roles as carbonic anhydrase inhibitors and their potential as anticancer therapeutics.

Performance Comparison of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2] The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.[3] The SAR of these compounds is heavily influenced by the nature of the "tail" attached to the benzenesulfonamide core, as this tail interacts with various amino acid residues within the enzyme's active site, dictating isoform selectivity.[4]

Below is a table summarizing the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

Compound IDR Group (Modification from basic scaffold)hCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (Standard Inhibitor)--5.7-[5]
7a Phenyl (attached via a dual triazole moiety)47.135.9170.0149.9[3]
7d 4-Hydroxyphenyl (attached via a dual triazole moiety)47.135.9170.0149.9[3]
7o 4-Acetylphenyl (attached via a dual triazole moiety)47.135.9170.0149.9[3]
4e Aryl thiazolone moiety-155010.93-[6]
4g Aryl thiazolone moiety-392025.06-[6]
4h Aryl thiazolone moiety-287019.81-[6]
12i s-Triazine linker--38.8-[7]

Anticancer Activity of Benzenesulfonamide Derivatives

The overexpression of certain carbonic anhydrase isoforms, particularly hCA IX and XII, in hypoxic tumors has made them attractive targets for anticancer drug development.[2][6] By selectively inhibiting these tumor-associated isoforms, benzenesulfonamide derivatives can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.[6][7]

The following table presents the cytotoxic activity of selected benzenesulfonamide derivatives against various human cancer cell lines. The GI₅₀ or IC₅₀ value represents the concentration of the compound required to cause 50% inhibition of cell growth.

Compound IDCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
12d Breast (MDA-MB-468)3.99 (Hypoxic)[7]
12i Breast (MDA-MB-468)1.48 (Hypoxic)[7]
12d Leukemia (CCRF-CEM)4.51 (Hypoxic)[7]
12i Leukemia (CCRF-CEM)9.83 (Hypoxic)[7]
4b Breast (MCF-7) & Colon (HCT-116)1.52 - 6.31[6]
4c Breast (MCF-7) & Colon (HCT-116)1.52 - 6.31[6]
4e Breast (MCF-7) & Colon (HCT-116)1.52 - 6.31[6]
4g Breast (MCF-7) & Colon (HCT-116)1.52 - 6.31[6]
4h Breast (MCF-7) & Colon (HCT-116)1.52 - 6.31[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using a colorimetric assay.[8]

Materials and Reagents:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or another suitable organic solvent for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the test compound dilutions or DMSO (for the control) to the respective wells.

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials and Reagents:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the process of SAR studies and the logical connections between chemical structure and biological activity, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Compound Lead Compound Analog Design Analog Design Lead Compound->Analog Design Identify Modification Sites Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Synthesize Analogs In vitro Assays In vitro Assays Chemical Synthesis->In vitro Assays Test Biological Activity Data Collection Data Collection In vitro Assays->Data Collection Quantify Activity (IC50) SAR Analysis SAR Analysis Data Collection->SAR Analysis Relate Structure to Activity SAR Analysis->Analog Design Iterative Design New Lead New Lead SAR Analysis->New Lead Identify Potent Analog Benzenesulfonamide_SAR Benzenesulfonamide Core Benzenesulfonamide Core Sulfonamide Group (SO2NH2) Sulfonamide Group (SO2NH2) Benzenesulfonamide Core->Sulfonamide Group (SO2NH2) Essential for Zinc Binding Phenyl Ring Substituents Phenyl Ring Substituents Benzenesulfonamide Core->Phenyl Ring Substituents Modifies Pharmacokinetics & Selectivity Biological Activity (CA Inhibition) Biological Activity (CA Inhibition) Sulfonamide Group (SO2NH2)->Biological Activity (CA Inhibition) Determines Potency Phenyl Ring Substituents->Biological Activity (CA Inhibition) Influences Isoform Selectivity

References

A Comparative Guide to the Validation of HPLC Methods for Benzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of benzenesulfonamides is critical in drug development and quality control due to their widespread use as precursors and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides a comparative overview of a validated Reverse-Phase HPLC (RP-HPLC) method alongside alternative analytical technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Validated RP-HPLC-UV Method for Benzenesulfonamide Analysis

A common approach for the analysis of benzenesulfonamides involves RP-HPLC with Ultraviolet (UV) detection. This method is valued for its robustness, precision, and cost-effectiveness.

Experimental Protocol: RP-HPLC-UV

This protocol is synthesized from established methods for the analysis of sulfamethoxazole and its derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photo-Diode Array (PDA) detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of distilled water, acetonitrile, and methanol (60:35:5 v/v/v), with the pH adjusted to 2.5 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 278 nm.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Samples are typically dissolved in a suitable diluent, such as HPLC-grade water, to a known concentration (e.g., 1000 µg/mL).[2][3]

Performance Characteristics of the Validated HPLC-UV Method

The validation of this method was conducted following the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[1]

Validation ParameterPerformance MetricResult for SulfamethoxazoleResult for Compound 1aSource
Linearity Concentration Range (mg/mL)0.005 - 0.0250.005 - 0.025[1]
Correlation Coefficient (R²)>0.999>0.999[1]
Accuracy Recovery (%)98.47 - 101.5298.53 - 101.45[1]
Precision Repeatability (RSD%)<2%<2%[1]
Sensitivity Limit of Detection (LOD) (mg/mL)0.0002840.000319[1]
Limit of Quantification (LOQ) (mg/mL)0.0008620.000968[1]
Compound 1a is a derivative of sulfamethoxazole.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust technique, other methods offer advantages in sensitivity and selectivity, particularly for complex matrices or trace-level analysis. Several analytical methods have been developed to identify and quantify sulfonamides, including HPLC with fluorescence detection (HPLC-FLD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[1]

MethodPrincipleSensitivity (LOD/LOQ)SelectivitySpeedCost
HPLC-UV UV absorptionModerate (µg/mL to high ng/mL)Good; may have interference from co-eluting compounds with similar UV spectra.ModerateLow
HPLC-FLD Fluorescence emission after derivatizationHigh (ng/g to pg/g)Very High; specific to fluorescent derivatives.[4]Moderate (derivatization step adds time).Moderate
LC-MS/MS Mass-to-charge ratioVery High (ppb to ppt)[5]Excellent; based on molecular weight and fragmentation patterns.[6]High (fast chromatography is possible).High
GC-MS Mass-to-charge ratio of volatile compoundsHigh to Very HighExcellent; provides structural information.HighModerate-High

Experimental Protocols for Alternative Methods

HPLC with Fluorescence Detection (HPLC-FLD)

This method enhances sensitivity by derivatizing the sulfonamides with a fluorescent tag like fluorescamine.[4][7]

  • Sample Extraction: Sulfonamides are extracted from the matrix (e.g., feeds, tissue) using a solvent mixture like ethyl acetate/methanol/acetonitrile.[7] Cleanup is often performed using Solid-Phase Extraction (SPE).[7]

  • Derivatization: Pre-column derivatization is performed with fluorescamine, a reagent specific for primary amines.[4]

  • Instrumentation: HPLC system coupled with a Fluorescence Detector (FLD).

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: Gradient elution with a system of acetic acid, methanol, and acetonitrile is common.[7]

  • Detection: Excitation (λex) at 405 nm and Emission (λem) at 495 nm.[4]

  • Performance: This method achieves high sensitivity, with LODs in the range of 34.5–79.5 µg/kg and LOQs from 41.3–89.9 µg/kg in feed samples.[7] Recoveries are typically satisfactory, ranging from 76.8% to 114.0%.[4][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace quantification due to its superior sensitivity and selectivity.[6] It is widely used for analyzing sulfonamide residues in complex matrices like food products and biological samples.[5][8][9]

  • Sample Preparation: Often involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction method, followed by cleanup using dispersive SPE (dSPE).[5]

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column.[5]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]

  • Performance: The method is highly sensitive and can detect sulfonamides far below the maximum residue limits (MRLs), often in the low ng/g range.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile or semi-volatile compounds. While less common for primary analysis of intact sulfonamides due to their low volatility, it is used for identifying related impurities or degradation products.[10][11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Ionization: Electron Impact (EI) ionization is typically used, providing reproducible fragmentation patterns for library matching.

  • Sample Preparation: Derivatization may be required to increase the volatility of the benzenesulfonamide compounds.

  • Performance: GC-MS provides excellent separation and structural confirmation, with the mass spectrum showing a clear molecular ion peak for identification.[10]

Visualizing the HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 System & Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt SystemSuitability System Suitability Testing (SST) Opt->SystemSuitability Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport SystemSuitability->Specificity

Caption: Logical workflow for HPLC method validation.

References

A Comparative Analysis of 4-Propylbenzenesulfonamide and Its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of 4-propylbenzenesulfonamide and its ortho- and meta-isomers. This document provides a framework for evaluation, including detailed experimental protocols and illustrative diagrams, while noting the absence of direct comparative experimental data in the public literature for these specific compounds.

Introduction

Synthesis and Physicochemical Properties

The synthesis of propylbenzenesulfonamide isomers typically involves a two-step process: the sulfonation of propylbenzene followed by amination of the resulting sulfonyl chloride. The primary challenge in synthesizing the ortho- and meta-isomers is the regioselectivity of the initial sulfonation step, which often yields a mixture of products.

A general synthetic pathway is outlined below:

SynthesisWorkflow Propylbenzene Propylbenzene SulfonylChloride Propylbenzenesulfonyl Chloride (Isomer Mixture) Propylbenzene->SulfonylChloride Sulfonation SulfonatingAgent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonamide Propylbenzenesulfonamide (Isomer Mixture) SulfonylChloride->Sulfonamide Amination Ammonia Ammonia Separation Isomer Separation (e.g., Chromatography) Sulfonamide->Separation Isomers 2-Propylbenzenesulfonamide 3-Propylbenzenesulfonamide This compound Separation->Isomers

Caption: Generalized synthetic workflow for propylbenzenesulfonamide isomers.

The physicochemical properties of this compound and its isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for all isomers is not consistently available, a summary of known and predicted properties is presented below.

Property2-Propylbenzenesulfonamide3-PropylbenzenesulfonamideThis compound
Molecular Formula C₉H₁₃NO₂SC₉H₁₃NO₂SC₉H₁₃NO₂S
Molecular Weight 199.27 g/mol 199.27 g/mol 199.27 g/mol
CAS Number 146533-54-2Not available1132-18-9
Predicted Boiling Point 338.8±42.0 °CNot available338.8±42.0 °C
Predicted pKa Not availableNot available10.13±0.46
Predicted LogP 2.12.12.1

Note: Predicted values are computationally derived and should be confirmed experimentally.

Comparative Biological Activity: An SAR-Informed Perspective

Direct comparative biological data for the three propylbenzenesulfonamide isomers is scarce. However, structure-activity relationship (SAR) studies on various benzenesulfonamide derivatives allow for informed hypotheses on their potential activities.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. The substitution pattern on the benzene ring can influence binding affinity and isoform selectivity.

Inferred Structure-Activity Relationship:

  • This compound (Para-isomer): The para position is often favored for substitution in CA inhibitors. The propyl group in this position can extend into a hydrophobic pocket within the active site of certain CA isoforms, potentially leading to enhanced potency and selectivity.

  • 3-Propylbenzenesulfonamide (Meta-isomer): Substitution at the meta position can also lead to potent CA inhibition, though the orientation of the substituent within the active site will differ from the para-isomer, which may affect isoform selectivity.

  • 2-Propylbenzenesulfonamide (Ortho-isomer): The ortho position is generally less favorable for bulky substituents due to potential steric hindrance with the sulfonamide group, which may disrupt its optimal binding to the zinc ion. This could result in lower inhibitory activity compared to the meta and para isomers.

CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase Active Site Zinc_Ion Zn²⁺ Histidine_Residues Histidine Residues Zinc_Ion->Histidine_Residues Coordinated by Sulfonamide Propylbenzenesulfonamide Isomer Sulfonamide->Zinc_Ion Coordinates with Inhibition Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Antibacterial Activity

The antibacterial action of sulfonamides often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.

Inferred Structure-Activity Relationship:

  • The electronic and steric properties of the substituent on the benzene ring can influence the binding affinity to DHPS. Generally, electron-withdrawing groups can enhance activity. The position of the propyl group will affect the overall shape and electronic distribution of the molecule.

  • Studies on positional isomers of other antibacterial compounds have shown that the para-isomer is often the most active, followed by the meta- and then the ortho-isomer.[1] The ortho-isomer's activity can be diminished by steric hindrance.

Antibacterial_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide Propylbenzenesulfonamide Isomer Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the folic acid synthesis pathway by sulfonamides.

Experimental Protocols

To facilitate the direct comparison of this compound and its isomers, the following detailed experimental protocols are provided.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (4-, 3-, and 2-propylbenzenesulfonamide)

  • Acetazolamide (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO. Create serial dilutions in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound dilutions (or DMSO for control).

    • Add 20 µL of the hCA II solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 30 µL of the NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (4-, 3-, and 2-propylbenzenesulfonamide)

  • Standard antibiotic (e.g., ciprofloxacin, positive control)

  • DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Protocol:

    • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide provides a comparative framework for the study of this compound and its ortho- and meta-isomers. While direct experimental data is lacking, SAR principles suggest that the para-isomer (this compound) is likely to exhibit the most potent biological activity as a carbonic anhydrase inhibitor and an antibacterial agent, followed by the meta-isomer, with the ortho-isomer being the least active due to potential steric hindrance. The provided experimental protocols offer a standardized approach to empirically validate these hypotheses. Further research, including synthesis, purification, and biological evaluation of these isomers, is warranted to fully elucidate their therapeutic potential and to contribute valuable data to the field of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Propylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 4-Propylbenzenesulfonamide are critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals. The primary directive is to treat this compound as hazardous chemical waste and dispose of it through an approved waste disposal service.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin and eyes. Do not ingest or breathe the dust.[1]

Standard Disposal Protocol: Segregation and Professional Collection

This is the mandatory procedure for all waste containing this compound.

Step 1: Waste Characterization and Segregation

  • Identify all waste streams containing this compound, including pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and solutions.

  • This waste must be segregated from other waste streams. Crucially, keep it separate from incompatible materials, particularly strong oxidizing agents and strong bases .[1]

Step 2: Containerization

  • Use only approved, chemically compatible, and leak-proof hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent spills or evaporation.

  • Collect solid waste and contaminated disposables in a designated solid waste container.

  • Collect liquid waste (solutions containing the compound) in a separate, designated liquid waste container.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Do not use abbreviations.

  • Also include the approximate concentration and quantity of the waste, the date accumulation started, and the name of the principal investigator or laboratory contact.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Never dispose of this compound down the drain or in the regular trash.[1]

Advanced Protocol: In-Lab Waste Treatment via Fenton Oxidation (Optional)

For laboratories equipped to perform chemical degradation, Fenton oxidation is an effective advanced oxidation process for breaking down sulfonamides prior to disposal.[2][3] This procedure should only be performed by trained personnel on a small, laboratory scale and with all appropriate safety measures in place. This treatment can reduce the hazard level of the waste stream but does not eliminate the need for professional disposal of the resulting solution.

Experimental Objective: To degrade this compound in an aqueous solution using Fenton's reagent (Hydrogen Peroxide and Iron (II) Sulfate).

Materials:

  • Waste solution containing this compound

  • Iron (II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment

  • Stir plate and magnetic stir bar

  • pH meter

  • Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood

Detailed Methodology
  • Preparation: Place the aqueous waste solution containing this compound into a beaker with a magnetic stir bar in a chemical fume hood.

  • pH Adjustment: While stirring, slowly adjust the pH of the solution to approximately 3.0 - 4.5 using dilute sulfuric acid.[3][4] This pH range is optimal for the Fenton reaction.

  • Iron Catalyst Addition: Add the required amount of Iron (II) sulfate. A common starting point is a molar ratio of [H₂O₂]/[Fe²⁺] of 1.5.[3]

  • Initiation of Oxidation: Slowly and carefully add the 30% hydrogen peroxide solution to the mixture. The reaction is exothermic and may produce gas; add the H₂O₂ dropwise to control the reaction rate.

  • Reaction: Allow the mixture to stir for a designated reaction time. A contact time of 15-30 minutes has been shown to be effective for degrading other sulfonamides.[3]

  • Neutralization and Quenching: After the reaction period, quench any remaining peroxide by raising the pH to above 7.0 with sodium hydroxide. This will also precipitate the iron as ferric hydroxide (Fe(OH)₃).

  • Final Disposal: Allow the iron hydroxide precipitate to settle. The entire resulting mixture (liquid and solid precipitate) must be collected as hazardous waste and disposed of through your institution's EHS office.

Table 1: Optimized Parameters for Fenton Oxidation of a Related Sulfonamide

The following data, derived from a study on sulfamethoxazole, can serve as a starting point for optimizing the degradation of this compound.[3]

ParameterOptimal ValueOutcome
pH 4.5Maximizes hydroxyl radical generation.
Molar Ratio [H₂O₂]/[Fe²⁺] 1.5Achieved >99% antibiotic removal.
Reaction Time 15 minutesSufficient for near-complete degradation.
COD Reduction ~65-71%Indicates significant, but not complete, mineralization.

Note: While the parent compound may be fully degraded, the resulting solution may contain intermediate byproducts and should still be considered hazardous waste.[4]

Mandatory Visualizations

Disposal Workflow for this compound

G Figure 1. Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate from Incompatible Chemicals (Oxidizers, Bases) A->B C Package in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E In-Lab Treatment? (e.g., Fenton Oxidation) D->E F Perform Optional Degradation Protocol E->F Yes G Arrange for Pickup by EHS / Licensed Contractor E->G No F->C Treated waste still requires proper disposal H Final Disposal at Approved Facility G->H

Caption: Disposal workflow for this compound.

Logical Relationship for Waste Segregation

G Figure 2. Waste Segregation Logic cluster_waste This compound Waste cluster_incompatible Store Separately cluster_compatible General Chemical Waste (Check Compatibility) A This compound (Solid, Liquid, Contaminated Items) B Strong Oxidizing Agents (e.g., Permanganates, Peroxides) C Strong Bases (e.g., Sodium Hydroxide) D Other Organic Waste

Caption: Waste segregation logic for this compound.

Spill Management and Empty Container Disposal
  • Spill Cleanup: In the event of a spill, evacuate the area and ensure it is well-ventilated. For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand). Collect all cleanup materials in a sealed, labeled hazardous waste container for disposal.

  • Empty Container Disposal: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste. Once the container is thoroughly rinsed and dry, deface the original label and dispose of it according to your institution's guidelines for empty chemical containers.

References

Personal protective equipment for handling 4-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Propylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following information is based on the GHS hazard classifications for this compound and safety data sheets for structurally similar compounds.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatA full-buttoned laboratory coat must be worn at all times.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust formation.[2][4] In case of large-scale use or potential for significant aerosolization, a NIOSH/MSHA approved respirator may be necessary.[2][3]

Operational Plan: Step-by-Step Handling

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.[3]

  • Clear the workspace of any non-essential items.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper).

2. Weighing and Handling:

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation of dust.[4]

  • Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.

  • Keep the container tightly closed when not in use.[2][3]

3. In Solution:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handle solutions under a fume hood.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, appropriately labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular waste, with the label defaced.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.[5][6]

Visual Workflows

The following diagrams illustrate the key processes for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Area Inspection & PPE Weigh Weigh Solid Prep->Weigh Prepare Prepare Solution Weigh->Prepare Clean Decontaminate Workspace Prepare->Clean Waste Segregate & Label Waste Clean->Waste Dispose EHS Disposal Waste->Dispose

Safe Handling Workflow for this compound

EmergencySpillResponse cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Alert Alert & Evacuate Assess Assess Spill & Don PPE Alert->Assess Contain Contain Spill Assess->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Emergency Spill Response Plan

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Propylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.